Product packaging for 2-(2-Aminobut-3-enyl)malonic Acid(Cat. No.:CAS No. 1378466-25-1)

2-(2-Aminobut-3-enyl)malonic Acid

Cat. No.: B569365
CAS No.: 1378466-25-1
M. Wt: 173.168
InChI Key: AIFHTSLGFACKRW-UHFFFAOYSA-N
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Description

2-(2-Aminobut-3-enyl)malonic Acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.168. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO4 B569365 2-(2-Aminobut-3-enyl)malonic Acid CAS No. 1378466-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminobut-3-enyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-2-4(8)3-5(6(9)10)7(11)12/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFHTSLGFACKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378466-25-1
Record name 2-((2RS)-2-Aminobut-3-enyl)propanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1378466251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2RS)-2-AMINOBUT-3-ENYL)PROPANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRQ2V681K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(2-Aminobut-3-enyl)malonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Aminobut-3-enyl)malonic acid, a known impurity of the anti-epileptic drug Vigabatrin. The information presented herein is compiled from scientific literature and is intended to support research and development activities in the pharmaceutical industry.

Core Compound Information

ParameterValueReference
Compound Name This compound[1][2][3][4][5][6]
Synonyms Vigabatrin USP impurity-E, 2-[(2RS)-2-aminobut-3-enyl]propanedioic Acid[1][6]
CAS Number 1378466-25-1[7][8]
Molecular Formula C₇H₁₁NO₄[7]
Molecular Weight 173.17 g/mol [7]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the alkylation of diethyl malonate followed by hydrolysis. The following experimental protocol is based on established synthetic routes for related compounds and impurities of Vigabatrin.[1][5]

Step 1: Synthesis of Diethyl 2-(2-azidobut-3-en-1-yl)malonate
  • To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.0 eq) at room temperature.

  • Stir the mixture for 30 minutes to form the sodium salt of diethyl malonate.

  • Add 1-azido-4-bromobut-2-ene (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography to yield diethyl 2-(2-azidobut-3-en-1-yl)malonate.

Step 2: Synthesis of this compound
  • Dissolve the purified diethyl 2-(2-azidobut-3-en-1-yl)malonate (1.0 eq) in a mixture of aqueous acid (e.g., 6N HCl) and an alcohol (e.g., ethanol).

  • Add a reducing agent, such as triphenylphosphine or catalytic hydrogenation (H₂/Pd-C), to the solution to reduce the azide group to an amine.

  • Heat the reaction mixture to reflux for 8-12 hours to effect both the reduction and the hydrolysis of the ester groups.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvents.

  • Adjust the pH of the aqueous residue to neutral (pH ~7) with a suitable base (e.g., sodium bicarbonate).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction and Hydrolysis Diethyl Malonate Diethyl Malonate Alkylation Reaction Alkylation Reaction Diethyl Malonate->Alkylation Reaction Base (NaOEt) Base (NaOEt) Base (NaOEt)->Alkylation Reaction 1-Azido-4-bromobut-2-ene 1-Azido-4-bromobut-2-ene 1-Azido-4-bromobut-2-ene->Alkylation Reaction Diethyl 2-(2-azidobut-3-en-1-yl)malonate Diethyl 2-(2-azidobut-3-en-1-yl)malonate Alkylation Reaction->Diethyl 2-(2-azidobut-3-en-1-yl)malonate Reduction & Hydrolysis Reduction & Hydrolysis Diethyl 2-(2-azidobut-3-en-1-yl)malonate->Reduction & Hydrolysis Reducing Agent (e.g., H2/Pd-C) Reducing Agent (e.g., H2/Pd-C) Reducing Agent (e.g., H2/Pd-C)->Reduction & Hydrolysis Aqueous Acid (e.g., HCl) Aqueous Acid (e.g., HCl) Aqueous Acid (e.g., HCl)->Reduction & Hydrolysis This compound This compound Reduction & Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Characterization Data

The structural confirmation of the synthesized this compound is based on spectroscopic analysis.[1][3]

Spectroscopic Data
TechniqueData
¹H NMR (Proton Nuclear Magnetic Resonance)The spectrum should exhibit characteristic peaks for the vinyl protons, the aminomethine proton, the malonic acid proton, and the methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)The spectrum will show distinct signals for the carboxylic acid carbons, the vinyl carbons, the aminomethine carbon, the malonic acid carbon, and the methylene carbon.
IR (Infrared Spectroscopy)Characteristic absorption bands are expected for the O-H stretch of the carboxylic acids, the N-H stretch of the amine, the C=O stretch of the carboxylic acids, and the C=C stretch of the alkene.[1]
MS (Mass Spectrometry)The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (173.17).

Note: For detailed peak assignments and spectra, refer to the supplementary information of the cited literature.[1][4]

Logical Relationships in Synthesis

The synthesis of this compound is a prime example of a malonic ester synthesis, a powerful method for preparing substituted carboxylic acids. The key transformations and their logical connections are outlined below.

Logical_Relationships cluster_concepts Core Chemical Concepts cluster_transformations Key Transformations Malonic Ester Synthesis Malonic Ester Synthesis Formation of Malonate Enolate Formation of Malonate Enolate Malonic Ester Synthesis->Formation of Malonate Enolate Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) C-C Bond Formation C-C Bond Formation Nucleophilic Substitution (SN2)->C-C Bond Formation Azide Reduction Azide Reduction Conversion of Azide to Amine Conversion of Azide to Amine Azide Reduction->Conversion of Azide to Amine Ester Hydrolysis Ester Hydrolysis Conversion of Esters to Carboxylic Acids Conversion of Esters to Carboxylic Acids Ester Hydrolysis->Conversion of Esters to Carboxylic Acids Formation of Malonate Enolate->Nucleophilic Substitution (SN2) enables

Caption: Key chemical principles in the synthesis.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and safety precautions.

References

Technical Whitepaper: Physicochemical Properties of 2-(2-Aminobut-3-enyl)malonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-Aminobut-3-enyl)malonic acid, a recognized impurity of the antiepileptic drug Vigabatrin. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values with detailed, standardized experimental protocols for the determination of key physicochemical parameters. This paper serves as a technical resource for researchers and professionals involved in the development, characterization, and quality control of related pharmaceutical compounds.

Introduction

This compound (IUPAC name: 2-(2-aminobut-3-en-1-yl)propanedioic acid) is a molecule of interest primarily due to its identification as "Vigabatrin EP Impurity E," a related substance in the synthesis of the anticonvulsant drug Vigabatrin.[1][2] Vigabatrin acts as an irreversible inhibitor of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[3][4] Understanding the physicochemical properties of impurities like this compound is critical for drug safety, efficacy, and regulatory compliance.

This whitepaper summarizes the available structural and predicted physicochemical data for this compound. Furthermore, it provides detailed experimental protocols for determining its melting point, solubility, acid dissociation constant (pKa), and stability, which are essential for its proper characterization and handling.

Chemical Identity and Structure

  • Chemical Name: this compound

  • Synonyms: 2-(2-aminobut-3-en-1-yl)propanedioic acid, Vigabatrin EP Impurity E[1][2]

  • CAS Number: 1378466-25-1[5][6]

  • Molecular Formula: C₇H₁₁NO₄[5][6]

  • Molecular Weight: 173.17 g/mol [5][6]

Physicochemical Properties

Quantitative physicochemical data for this compound is sparse in publicly available literature. The following table summarizes predicted and qualitative data.

PropertyValueData TypeReference
Boiling Point 420.1 ± 45.0 °CPredicted[5]
Density 1.303 ± 0.06 g/cm³Predicted[5]
pKa 2.58 ± 0.34Predicted[5]
Physical Description PowderQualitative[3]
Solubility Soluble in Chloroform, Dichloromethane, DMSOQualitative[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.

  • Procedure:

    • Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[1][7]

    • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[2]

    • Measurement:

      • A preliminary rapid heating is performed to determine an approximate melting range.

      • A second, fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[2]

      • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Range (T1-T2) G->H

Workflow for Melting Point Determination.

Aqueous Solubility Determination

This protocol outlines a gravimetric method for determining the aqueous solubility of an amino acid derivative.

  • Apparatus: Analytical balance, thermostatted shaker, centrifuge, volumetric flasks, micropipettes, drying oven.

  • Procedure:

    • Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

    • Equilibration: The suspension is agitated in a thermostatted shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

    • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

    • Analysis: A known volume of the clear supernatant is carefully removed and transferred to a pre-weighed container. The solvent is evaporated in a drying oven until a constant weight is achieved.

    • Calculation: The weight of the dissolved solid is used to calculate the solubility in g/L or mol/L.

Solubility_Workflow A Add excess solute to water B Equilibrate in thermostatted shaker A->B C Centrifuge to separate solid B->C D Transfer known volume of supernatant C->D E Evaporate solvent to dryness D->E F Weigh dried solute E->F G Calculate solubility F->G

Workflow for Aqueous Solubility Determination.

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant(s) by monitoring pH changes during titration with a strong base.

  • Apparatus: pH meter with a combination electrode, burette, magnetic stirrer and stir bar, beaker, standardized strong base solution (e.g., 0.1 M NaOH), standardized strong acid solution (e.g., 0.1 M HCl).

  • Procedure:

    • Sample Preparation: A precise amount of this compound is dissolved in a known volume of purified water. The initial pH is adjusted to a low value (e.g., pH 2) with a strong acid to ensure all acidic and amino groups are fully protonated.[9]

    • Titration: The solution is titrated with a standardized strong base, added in small, precise increments. The pH is recorded after each addition, allowing the system to equilibrate.[10]

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which are the midpoints of the buffer regions (plateaus) on the curve.[11]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve sample in water B Adjust to low pH (e.g., pH 2) A->B D Add increments of strong base C Calibrate pH meter E Record pH after each addition D->E F Plot pH vs. Volume of titrant E->F G Identify half-equivalence points F->G H Determine pKa values G->H

Workflow for pKa Determination.

Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.

  • Objective: To develop an HPLC method that can separate the intact compound from its potential degradation products formed under various stress conditions.[5][12]

  • Apparatus: HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry), analytical column (e.g., C18), oven, pH meter.

  • Procedure:

    • Forced Degradation Studies: The compound is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[13]

    • Method Development:

      • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is often a starting point. A gradient elution method is typically developed using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) to achieve separation of the parent compound and its degradants.

      • Detection Wavelength: The UV-Vis detector wavelength is selected based on the absorbance maximum of the analyte and its impurities.

    • Method Validation: The developed method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[14]

Biological Context and Signaling Pathways

As an impurity of Vigabatrin, the biological activity of this compound is not well characterized. However, understanding the mechanism of action of Vigabatrin can provide context for potential biological interactions.

Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, Vigabatrin increases GABA levels in the brain, which enhances GABAergic inhibition and helps to control seizures.[3][4]

Recent studies have also suggested that Vigabatrin may have an effect on the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in conditions like tuberous sclerosis complex.[15][16] It is hypothesized that this may contribute to its particular efficacy in this condition. The specific effects, if any, of this compound on these pathways are currently unknown.

GABA_Pathway Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_T GABA Transaminase (GABA-T) GABA->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Degradation Vigabatrin Vigabatrin Vigabatrin->GABA_T Inhibits

Simplified GABA metabolism pathway showing the action of Vigabatrin.

Conclusion

This compound is a relevant compound in the pharmaceutical industry due to its status as an impurity of Vigabatrin. While experimental physicochemical data is limited, this whitepaper provides a compilation of predicted properties and detailed, standardized protocols for their experimental determination. The provided methodologies for melting point, solubility, pKa, and stability analysis serve as a valuable resource for researchers and quality control professionals. Further investigation into the specific biological activity of this compound is warranted to fully understand its potential impact.

References

An In-depth Technical Guide on 2-(2-Aminobut-3-enyl)malonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2-(2-Aminobut-3-enyl)malonic acid. This compound is primarily recognized as a process-related impurity of the antiepileptic drug Vigabatrin, designated as "Vigabatrin Impurity E" by the United States Pharmacopeia (USP). This document consolidates the available scientific literature to offer a detailed resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Vigabatrin and related compounds. The guide details the historical context of its identification, a complete experimental protocol for its synthesis, and its known physicochemical properties.

Introduction

This compound (Chemical Formula: C₇H₁₁NO₄, Molecular Weight: 173.17 g/mol , CAS: 1378466-25-1) is a malonic acid derivative that has garnered attention in the pharmaceutical industry as a key impurity of Vigabatrin.[1][2][3][4] Vigabatrin is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[5][6] By increasing GABA levels in the central nervous system, Vigabatrin is effective in the treatment of epilepsy, particularly infantile spasms and refractory complex partial seizures.[5][6] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of a drug product. Therefore, the identification, synthesis, and characterization of impurities like this compound are crucial for ensuring the quality and regulatory compliance of Vigabatrin.

Discovery and History

The discovery of this compound is intrinsically linked to the development and quality control of the antiepileptic drug Vigabatrin. It is not a compound that was discovered for its own therapeutic potential but was rather identified as a process-related impurity during the manufacturing and stability testing of Vigabatrin. The United States Pharmacopeia (USP) officially lists this compound as "Vigabatrin Impurity E".[1][2][3]

The first comprehensive public description and synthesis of this impurity can be attributed to the work of Kishore Karumanchi and his team, who published a detailed study in 2019 on the synthesis and characterization of potential impurities of Vigabatrin.[1][2][3] Their work provided a method for the scientific community to synthesize this impurity, enabling its use as a reference standard for analytical method development and validation in the quality control of Vigabatrin. The history of this compound is, therefore, a recent development in the broader history of pharmaceutical analysis and quality assurance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[1][2][3]
Synonyms Vigabatrin Impurity E, Vigabatrin USP impurity-E[1][2][3]
CAS Number 1378466-25-1
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
Appearance Not explicitly stated in the literature, but likely a solid.
Solubility Soluble in water.[1]

Synthesis of this compound

The synthesis of this compound has been described by Karumanchi et al. (2019). The process involves the hydrolysis of 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid.[1]

Experimental Protocol

Reaction: Hydrolysis of 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid.[1]

Reagents and Materials:

  • 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

  • Potassium hydroxide (KOH)

  • Water

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • A solution of potassium hydroxide in a mixture of water and methanol is prepared.

  • 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is added to the basic solution.

  • The reaction mixture is stirred at a controlled temperature. The original publication does not specify the exact temperature and reaction time, which would need to be optimized.

  • Upon completion of the reaction, the pH of the mixture is adjusted using hydrochloric acid to precipitate the product.

  • The precipitated product is isolated by filtration.

  • Purification is carried out by recrystallization from a suitable solvent system, such as a mixture of water and methanol.

Challenges in Synthesis:

The isolation of this compound can be challenging due to its high solubility in water and the presence of a significant amount of inorganic salts generated during the reaction.[1] The yield of the precipitated product may be low.[1]

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR Peaks corresponding to the vinyl protons, the aminobut-enyl chain, and the malonic acid protons.
¹³C NMR Resonances for the carboxylic acid carbons, the vinyl carbons, and the aliphatic carbons of the aminobut-enyl chain.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (173.17 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and vinyl (C=C) functional groups.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or the signaling pathways associated with this compound. Its significance is primarily as a reference standard for the quality control of Vigabatrin. As an impurity, its biological effects have not been the subject of detailed investigation. It is plausible that, as a structural analog of a GABA-T inactivator, it could have some interaction with GABA-T or other related enzymes, but this remains speculative and unconfirmed by experimental data.

Diagrams

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the literature.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction and Workup cluster_end Final Product start 2-amino-5-vinyl-3,4-dihydro- 2H-pyrrole-2-carboxylic acid hydrolysis Hydrolysis (KOH, H2O/MeOH) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification isolation Isolation (Filtration) acidification->isolation purification Purification (Recrystallization) isolation->purification end This compound purification->end

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This compound is a significant compound in the context of pharmaceutical quality control, specifically as a known impurity of the antiepileptic drug Vigabatrin. While its own biological activity remains uncharacterized, the ability to synthesize and isolate this compound is essential for the development of robust analytical methods to ensure the purity and safety of Vigabatrin. This technical guide has summarized the current knowledge on its discovery, synthesis, and physicochemical properties, providing a valuable resource for professionals in the pharmaceutical sciences. Further research into the potential pharmacological or toxicological profile of this impurity could be a future area of investigation.

References

The Probable Mechanism of Action of 2-(2-Aminobut-3-enyl)malonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the mechanism of action of 2-(2-aminobut-3-enyl)malonic acid is not available in the current scientific literature. This technical guide outlines a probable mechanism of action based on its close structural similarity to the well-characterized anticonvulsant drug, vigabatrin (γ-vinyl-GABA), a known irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). The data and experimental protocols presented herein are based on studies of vigabatrin and serve as a predictive framework for the potential biological activity of this compound.

Introduction: The GABAergic System and the Role of GABA-Transaminase

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] The concentration of GABA in the synaptic cleft is tightly regulated by its synthesis, reuptake, and degradation. The key enzyme responsible for the catabolism of GABA is γ-aminobutyric acid transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][3] GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[1][3]

Inhibition of GABA-T is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][4][5] By blocking the degradation of GABA, GABA-T inhibitors lead to an increase in the concentration of this inhibitory neurotransmitter in the brain, thereby enhancing inhibitory signaling and restoring the balance between excitatory and inhibitory neurotransmission.[4][6]

Postulated Mechanism of Action of this compound

Based on its structural features, specifically the presence of a vinyl group adjacent to an amino group, this compound is postulated to act as an enzyme-activated, irreversible inhibitor of GABA-T, analogous to vigabatrin. This mechanism is often referred to as "suicide inhibition."

The proposed sequence of events is as follows:

  • Enzyme Recognition and Binding: this compound, as a GABA analog, is recognized by and binds to the active site of the GABA-T enzyme.

  • Enzyme-Catalyzed Activation: The PLP cofactor in the active site of GABA-T initiates a transamination reaction. During this process, the vinyl group of the inhibitor is activated by the enzyme's catalytic machinery.

  • Covalent Adduct Formation: The activated vinyl group, now a highly reactive electrophile, covalently binds to a nucleophilic residue in the active site of GABA-T, likely a lysine residue that forms a Schiff base with the PLP cofactor.[2]

  • Irreversible Inactivation: This covalent modification results in the irreversible inactivation of the GABA-T enzyme.[5] Consequently, the degradation of GABA is halted, leading to an accumulation of GABA in the brain.

This proposed mechanism is supported by extensive research on vigabatrin, which has been shown to form a covalent ternary adduct with the active site lysine and the PLP cofactor of GABA-T.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures relevant to the study of GABA-T inhibitors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_cleft Vesicle->GABA_cleft Release GAT1 GAT1 (Reuptake) GABA_T GABA-T GAT1->GABA_T Degradation GABA_cleft->GAT1 Uptake GABA_R GABA Receptor GABA_cleft->GABA_R Ion_Channel Ion Channel (Cl-) GABA_R->Ion_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Succinic_Semialdehyde Succinic Semialdehyde GABA_T->Succinic_Semialdehyde Inhibitor This compound (Postulated Inhibitor) Inhibitor->GABA_T Inhibition

Caption: Postulated influence of this compound on the GABAergic signaling pathway.

Inhibition_Mechanism GABA_T GABA-T Enzyme (with PLP cofactor) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex GABA_T->Enzyme_Inhibitor_Complex Inhibitor This compound Inhibitor->Enzyme_Inhibitor_Complex Activated_Intermediate Activated Intermediate (via transamination) Enzyme_Inhibitor_Complex->Activated_Intermediate Enzyme Catalysis Inactive_Enzyme Irreversibly Inactivated GABA-T (Covalent Adduct) Activated_Intermediate->Inactive_Enzyme Covalent Modification

Caption: Proposed mechanism of irreversible inhibition of GABA-T.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Enzyme_Assay GABA-T Enzyme Assay (e.g., spectrophotometric) Kinetic_Analysis Kinetic Analysis (IC50, Ki determination) Enzyme_Assay->Kinetic_Analysis Animal_Model Animal Model of Epilepsy (e.g., PTZ-induced seizures) Drug_Admin Administration of This compound Animal_Model->Drug_Admin Behavioral_Assessment Seizure Monitoring Drug_Admin->Behavioral_Assessment Biochemical_Analysis Measurement of Brain GABA Levels (e.g., HPLC) Drug_Admin->Biochemical_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminobut-3-enyl)malonic acid, a known process-related impurity of the antiepileptic drug Vigabatrin, designated as USP Impurity E. The document details its chemical identity, synthesis, and analytical characterization, including spectroscopic data. Furthermore, it explores the established mechanism of action of Vigabatrin to provide context for the potential biological impact of this related compound. While specific biological activity data for this compound is not currently available in public literature, this guide serves as a foundational resource for researchers investigating Vigabatrin's impurity profile and for professionals involved in its synthesis and quality control.

Introduction

Vigabatrin is a crucial antiepileptic medication that functions as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3][4] By increasing GABA levels in the central nervous system, Vigabatrin helps to control seizures.[1] During the synthesis of Vigabatrin, several related compounds and impurities can be formed. One such impurity is this compound, which is recognized by the United States Pharmacopeia (USP) as Vigabatrin Related Compound E.[5][6][7] Understanding the chemical properties and synthesis of this impurity is vital for the development of robust manufacturing processes and for ensuring the purity and safety of the final drug product.

This guide provides a detailed summary of the available technical data on this compound, including its synthesis and spectroscopic characterization.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Systematic Name 2-(2-Aminobut-3-enyl)propanedioic acid[5]
Synonyms Vigabatrin Related Compound E (USP)[5][6]
CAS Number 1378466-25-1[5]
Molecular Formula C₇H₁₁NO₄[8]
Molecular Weight 173.17 g/mol [8]

Synthesis and Characterization

The synthesis and characterization of this compound have been described in the scientific literature.[7][9]

Synthesis Protocol

The synthesis of this compound can be achieved through the hydrolysis of 5-vinyl-2-pyrrolidinone. A detailed experimental protocol based on the published literature is provided below.[7]

Experimental Protocol: Synthesis of this compound

  • Step 1: Hydrolysis of 5-vinyl-2-pyrrolidinone. 5-vinyl-2-pyrrolidinone is subjected to hydrolysis in the presence of a suitable base, such as potassium hydroxide (KOH), in an aqueous medium.

  • Step 2: Isolation. The reaction mixture, containing the desired product and inorganic salts, is carefully processed to isolate the this compound. Due to the high water solubility of the compound, isolation can be challenging. Techniques such as precipitation from a mixed solvent system (e.g., water and methanol) may be employed to obtain the product in a salt-free form.[7]

A visual representation of the synthesis workflow is provided in Figure 1.

G cluster_0 Synthesis Workflow start 5-vinyl-2-pyrrolidinone step1 Hydrolysis with KOH (aq) start->step1 step2 Isolation step1->step2 end This compound step2->end

Figure 1. Synthesis workflow for this compound.
Analytical Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. The available data from the literature is summarized below.[7]

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Data not publicly available in a detailed format. The synthesis publication indicates that ¹H NMR spectra are available in the supplementary information.[7]
¹³C NMR Data not publicly available in a detailed format. The synthesis publication indicates that ¹³C NMR spectra are available in the supplementary information.[7]
HRMS Data not publicly available in a detailed format. The synthesis publication indicates that High-Resolution Mass Spectrometry data is available in the supplementary information.[7]

Note: While the primary literature confirms the existence of detailed spectroscopic data, the specific peak lists and spectra are located in the supplementary materials of the cited publication and are not readily accessible through public databases.

Relationship to Vigabatrin and Mechanism of Action

This compound is classified as a process-related impurity of Vigabatrin.[7] Understanding the mechanism of action of the parent drug is essential for postulating the potential biological activities of its related compounds.

Vigabatrin is an irreversible inhibitor of GABA-T.[1] This enzyme is a key component of the GABA shunt, a metabolic pathway that degrades GABA. By inhibiting GABA-T, Vigabatrin leads to an accumulation of GABA in the brain, thereby enhancing GABAergic neurotransmission.[1] This increase in the primary inhibitory neurotransmitter helps to suppress the excessive neuronal firing that characterizes epileptic seizures.

The signaling pathway of GABA and the point of intervention by Vigabatrin are illustrated in Figure 2.

G cluster_0 GABAergic Synapse Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_T GABA-T GABA->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Vigabatrin Vigabatrin Vigabatrin->GABA_T Inhibition Impurity This compound (Potential Interaction?) Impurity->GABA_T

Figure 2. GABA signaling pathway and Vigabatrin's mechanism of action.

Currently, there is no publicly available data on the biological activity of this compound. It is unknown whether this compound interacts with GABA-T or any other components of the GABAergic system. Further research is required to elucidate any potential pharmacological or toxicological effects of this impurity.

Conclusion

This compound is a well-documented impurity in the synthesis of Vigabatrin. This guide has summarized the available information on its chemical properties, synthesis, and analytical characterization. While detailed biological activity data remains elusive, the provided information serves as a critical resource for researchers in the fields of medicinal chemistry, drug development, and quality assurance. The synthesis and characterization data are particularly valuable for the preparation of analytical standards to monitor and control the levels of this impurity in Vigabatrin drug substance and product, thereby ensuring the safety and efficacy of this important antiepileptic medication. Further investigation into the potential biological effects of this compound is warranted to fully understand its impact.

References

Unraveling the Profile of 2-(2-Aminobut-3-enyl)malonic Acid: A Vigabatrin-Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of 2-(2-Aminobut-3-enyl)malonic acid, a molecule of interest within the pharmaceutical landscape. The primary focus of this document is to synthesize the available data regarding its identity and to clarify the extent of research into its potential biological activities.

Core Identity and Chemical Properties

This compound is a dicarboxylic acid derivative with the chemical formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol .[1][2] Its unique structure features a malonic acid backbone substituted with a 2-aminobut-3-enyl group. The compound is cataloged under the CAS Number 1378466-25-1.[1][2][3]

Association with Vigabatrin

A crucial aspect of this compound's profile is its documented status as a process-related impurity of Vigabatrin, an anti-epileptic medication.[4][5][6] It is specifically designated as Vigabatrin USP impurity-E.[2][4][5] The synthesis and characterization of this and other Vigabatrin impurities are of significant interest to the pharmaceutical industry to ensure the quality and safety of the final drug product.[4][6]

Current Status of Biological Activity Research

Despite its well-defined chemical structure and its recognized association with a commercially available therapeutic agent, a comprehensive review of the scientific literature reveals a significant gap in the understanding of the biological activity of this compound. To date, there are no publicly available in-depth studies, either in vitro or in vivo, that specifically investigate its pharmacological, toxicological, or metabolic properties.

The core requirements for a detailed technical guide, including quantitative data on biological activity, established experimental protocols, and elucidated signaling pathways, cannot be fulfilled at this time due to the absence of such research in the public domain.

Future Research Directions

The lack of data on the biological effects of this compound presents a clear area for future investigation. As a known impurity of a widely used medication, understanding its potential biological impact is of paramount importance for comprehensive drug safety and quality assessment.

Future research could focus on several key areas:

  • Pharmacological Screening: Investigating potential interactions with neurotransmitter systems, given its structural relationship to the GABAergic drug Vigabatrin.

  • Toxicology Studies: Assessing its potential for cytotoxicity, genotoxicity, and other adverse effects.

  • Metabolic Profiling: Determining its metabolic fate and potential for bioaccumulation.

Conclusion

References

Technical Guide: Chemical Properties of CAS Number 1378466-25-1 (Vigabatrin EP Impurity E)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical and physical properties of the compound identified by CAS number 1378466-25-1. This substance is recognized as a significant impurity of the antiepileptic drug, Vigabatrin, and is formally designated as Vigabatrin EP Impurity E. Its proper identification, characterization, and quantification are critical for the quality control and regulatory compliance of Vigabatrin drug products. The mechanism of action of the parent drug, Vigabatrin, involves the irreversible inhibition of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1][2][3] While the specific biological activity of Impurity E has not been detailed in publicly available literature, its structural similarity to GABA and Vigabatrin suggests a potential for neurological activity that warrants careful monitoring.

Chemical Identity and Physicochemical Properties

Vigabatrin EP Impurity E is known by several synonyms, including 2-(2-aminobut-3-enyl)propanedioic acid and 2-(2-Aminobut-3-enyl)malonic Acid.[4][5][6][7][8][9][10] Its fundamental chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, certain parameters are based on predicted values.

Table 1: Chemical Identification

IdentifierValue
CAS Number 1378466-25-1
IUPAC Name 2-(2-aminobut-3-enyl)propanedioic acid
Synonyms Vigabatrin EP Impurity E, this compound, Vigabatrin Related Compound E
Molecular Formula C₇H₁₁NO₄[4][7]
Molecular Weight 173.17 g/mol [4][7]
InChI Key AIFHTSLGFACKRW-UHFFFAOYSA-N[4]
Canonical SMILES C=CC(N)CC(C(=O)O)C(=O)O

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Solid (neat)[11]
Solubility Soluble in Methanol and DMSO[12]
Boiling Point 420.1 ± 45.0 °C(Predicted)
Density 1.303 ± 0.06 g/cm³(Predicted)
pKa 2.58 ± 0.34(Predicted)

Synthesis and Spectroscopic Characterization

Spectroscopic Data Summary:

  • ¹H NMR, ¹³C NMR, and HRMS: Data are available and are consistent with the assigned structure of 2-(2-aminobut-3-enyl)propanedioic acid. This information is typically provided by commercial suppliers upon request or with the purchase of the reference standard.

  • Infrared (IR) Spectroscopy: IR data would be expected to show characteristic absorptions for the amine, carboxylic acid, and alkene functional groups present in the molecule.

Analytical Methodologies

The primary analytical purpose of Vigabatrin EP Impurity E is as a reference standard for the quality control of Vigabatrin. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for the impurity profiling of the drug substance.

Experimental Protocol: HPLC-UV-CAD for Impurity Profiling of Vigabatrin

A common method for the analysis of Vigabatrin and its impurities, including Impurity E, employs a combination of UV and Charged Aerosol Detection (CAD) for comprehensive profiling.

  • Instrumentation: HPLC system equipped with a UV detector and a Charged Aerosol Detector.

  • Column: A mixed-mode chromatography (MMC) column is often preferred over traditional ion-pair chromatography to reduce background noise with the CAD detector.

  • Mobile Phase: A typical mobile phase might consist of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The exact composition is optimized to achieve separation of all relevant impurities.

  • Detection: UV detection is suitable for chromophoric impurities, while CAD provides a more universal response for non-chromophoric species, making the combination ideal for comprehensive impurity analysis.

  • Quantification: Impurity levels are determined by comparing the peak areas in the sample chromatogram to that of a known concentration of the Vigabatrin EP Impurity E reference standard.

Below is a generalized workflow for the analytical control of Vigabatrin, highlighting the role of Impurity E.

G Analytical Workflow for Vigabatrin Quality Control cluster_0 Sample Preparation cluster_1 Reference Standard Preparation cluster_2 Chromatographic Analysis cluster_3 Data Analysis Vigabatrin_API Vigabatrin API Sample Dissolution Dissolution in Diluent Vigabatrin_API->Dissolution HPLC_Analysis HPLC-UV-CAD Analysis Dissolution->HPLC_Analysis Impurity_E_Std Vigabatrin EP Impurity E (CAS 1378466-25-1) Std_Dissolution Dissolution to Known Concentration Impurity_E_Std->Std_Dissolution Std_Dissolution->HPLC_Analysis Peak_Integration Peak Integration and Identification HPLC_Analysis->Peak_Integration Quantification Quantification against Reference Standard Peak_Integration->Quantification Report Report Quantification->Report

Caption: Generalized workflow for the quality control of Vigabatrin API using Vigabatrin EP Impurity E as a reference standard.

Mechanism of Action and Signaling Pathways (of Parent Drug)

Currently, there is no publicly available research detailing the specific mechanism of action or the signaling pathways directly affected by Vigabatrin EP Impurity E. The pharmacological context of this compound is understood through its relationship with the active pharmaceutical ingredient, Vigabatrin.

Vigabatrin exerts its anticonvulsant effect by elevating the concentration of the principal inhibitory neurotransmitter in the central nervous system, GABA.[1][2] It achieves this by irreversibly inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the catabolism of GABA.[3] The increased availability of GABA at the synaptic cleft enhances inhibitory neurotransmission, thereby reducing neuronal hyperexcitability and suppressing seizure activity.

The signaling pathway for Vigabatrin's action is depicted below.

G Mechanism of Action of Vigabatrin Vigabatrin Vigabatrin GABA_T GABA Transaminase (GABA-T) Vigabatrin->GABA_T Irreversible Inhibition GABA_Metabolism GABA Catabolism GABA_T->GABA_Metabolism Catalyzes GABA_Concentration Increased Synaptic GABA Concentration GABA_T->GABA_Concentration Inhibition of breakdown leads to GABA GABA GABA->GABA_Metabolism Substrate Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Concentration->Neuronal_Inhibition Seizure_Suppression Seizure Suppression Neuronal_Inhibition->Seizure_Suppression

Caption: The mechanism of action of Vigabatrin, the parent drug of CAS 1378466-25-1.

Conclusion

The compound with CAS number 1378466-25-1, known as Vigabatrin EP Impurity E, is a critical reference standard for ensuring the quality and safety of the antiepileptic drug Vigabatrin. This guide has summarized its key chemical and physical properties, the analytical methodologies for its use, and the pharmacological context provided by its parent compound. While detailed experimental protocols for its synthesis and specific biological activity data are not widely available, the information presented here provides a solid foundation for researchers, scientists, and drug development professionals working with Vigabatrin and its related substances. Further research into the potential biological effects of this and other impurities is warranted to ensure a complete understanding of the safety profile of Vigabatrin.

References

An In-depth Technical Guide to 2-(2-Aminobut-3-enyl)malonic Acid: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2-(2-Aminobut-3-enyl)malonic acid. This compound is primarily known as a process-related impurity of Vigabatrin, an antiepileptic drug.[1][2] A thorough understanding of its physicochemical properties is crucial for the quality control, formulation development, and safety assessment of Vigabatrin drug products. This document summarizes known qualitative solubility, outlines detailed protocols for quantitative solubility and stability determination, and discusses potential degradation pathways. Furthermore, it provides visual representations of relevant biochemical pathways and experimental workflows to aid in research and development.

Introduction

This compound, also recognized as Vigabatrin Related Compound E, is a key impurity in the synthesis of the anticonvulsant drug Vigabatrin.[1][2] Vigabatrin acts as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[3] The presence and quantity of impurities such as this compound in the final drug product are critical quality attributes that must be carefully controlled to ensure safety and efficacy. This guide aims to consolidate the current knowledge on the solubility and stability of this specific impurity, providing a valuable resource for analytical chemists, formulation scientists, and regulatory professionals.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Name This compound[4]
Synonyms Vigabatrin Related Compound E, Vigabatrin Impurity E[1][2][4]
CAS Number 1378466-25-1[4]
Molecular Formula C₇H₁₁NO₄[5]
Molecular Weight 173.17 g/mol [5]
Appearance Powder[4]
Storage 2-8°C, protected from air and light[4]

Solubility Profile

Qualitative Solubility

The compound has been reported to be soluble in methanol and dimethyl sulfoxide (DMSO).[4] Given the presence of two carboxylic acid groups and an amino group, the molecule is polar and is expected to be soluble in water, particularly at pH values where these functional groups are ionized.

Predicted Aqueous Solubility

The solubility of this compound in aqueous media is expected to be pH-dependent. At low pH, the amino group will be protonated (-NH3+), and the carboxylic acid groups will be in their neutral form (-COOH). As the pH increases, the carboxylic acid groups will deprotonate to form carboxylates (-COO-), enhancing aqueous solubility. At high pH, the amino group will be in its free base form (-NH2). The zwitterionic form, with both charged carboxylate and ammonium groups, is likely to be highly water-soluble.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following protocol is based on established methods for active pharmaceutical ingredients (APIs) and their impurities.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound reference standard

  • Solvents: Purified water, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate buffer solutions (pH 2.0, 4.5, 6.8, 7.4), and other relevant media.

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a vial. The excess solid should be visually apparent.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles.

    • Immediately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L.

    • Report the solubility for each solvent and the temperature at which the experiment was conducted.

G A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Centrifuge to separate undissolved solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify by HPLC E->F G Calculate and report solubility F->G

Caption: A typical workflow for conducting a forced degradation study.

Biological Context: GABA Metabolism and its Inhibition

As an impurity of Vigabatrin, understanding the mechanism of action of the parent drug is relevant. Vigabatrin inhibits GABA-T, leading to increased levels of GABA in the brain. T[3]he potential for this compound to interact with GABA-T or other biological targets has not been reported but could be a subject for further investigation.

GABA Metabolism Pathway and Inhibition by Vigabatrin

G GABA Metabolism and Inhibition by Vigabatrin cluster_0 GABA Shunt Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T GABA_T_label GABA_T_label Succinate Succinate SSA->Succinate SSADH TCA TCA Cycle Succinate->TCA Vigabatrin Vigabatrin (and potentially related compounds) Vigabatrin->Inhibition

Caption: The metabolic pathway of GABA and the site of action of Vigabatrin.

Conclusion

While quantitative data on the solubility and stability of this compound are limited, this guide provides a framework for its systematic evaluation based on its chemical structure and established pharmaceutical testing protocols. The provided experimental outlines for solubility and stability studies offer a clear path for researchers to generate the necessary data for regulatory submissions and formulation development. The structural relationship to Vigabatrin and malonic acid suggests potential degradation pathways that warrant investigation. Further research into the physicochemical and potential biological properties of this impurity will contribute to the overall quality and safety of Vigabatrin-containing medicines.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-(2-Aminobut-3-enyl)malonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Aminobut-3-enyl)malonic acid, also known as Vigabatrin Related Compound E, is a known impurity of the anti-epileptic drug Vigabatrin.[1][2][3] The monitoring and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques. The methods described herein are essential for quality control (QC) applications, analytical method development, and validation (AMV) in support of Abbreviated New Drug Applications (ANDA) and commercial production.[4]

Physicochemical Properties

PropertyValue
Chemical NameThis compound
SynonymsVigabatrin Impurity E, Vigabatrin Related Compound E
CAS Number1378466-25-1
Molecular FormulaC₇H₁₁NO₄
Molecular Weight173.17 g/mol

Analytical Methods Overview

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The primary methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Note that specific values for this compound may need to be established during method validation. The data presented for HPLC and LC-MS/MS are adapted from validated methods for the parent compound, Vigabatrin, and serve as a starting point for method development.

ParameterHPLC-UV (with derivatization)LC-MS/MSqNMR
Linearity Range 0.8 - 30.0 µg/mL0.010 - 50.0 µg/mL2.66 - 42.11 mg/mL
Correlation Coefficient (r²) > 0.998> 0.998> 0.999
Limit of Detection (LOD) ~10.8 ng/20µL injectionN/A0.0129 mg/mL
Limit of Quantitation (LOQ) 43.2 ng/20µL injectionN/A0.0391 mg/mL
Precision (%RSD) < 9.13%Intra- & Inter-batch < 15%< 0.60%
Accuracy (% Recovery) 81.07% - 83.05%Within ±15% of nominalN/A

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is necessary for sensitive UV detection.[5][6][7]

Protocol:

a) Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., water or a buffer solution).

  • To an aliquot of the sample solution, add a derivatizing agent such as 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS).[6][7]

  • The derivatization reaction is typically carried out at a controlled pH (e.g., pH 9.0) and temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes).[6]

  • After the reaction is complete, the solution is ready for HPLC analysis.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 10 mM orthophosphoric acid, pH 2.5) and an organic solvent (e.g., acetonitrile).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance of the derivative (e.g., 451 nm for the NQS derivative).[6]

  • Injection Volume: 20 µL.

c) Internal Standard:

  • An internal standard, such as aspartame or tranexamic acid, can be used to improve the accuracy and precision of the method.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is well-suited for the analysis of impurities at low levels. A derivatization step may also be employed to enhance ionization efficiency.[4][8]

Protocol:

a) Sample Preparation:

  • For drug substances, dissolve the sample in a suitable solvent.

  • For biological matrices like plasma, a protein precipitation step is required. Add a precipitating agent like acetonitrile to the plasma sample, vortex, and centrifuge.[9] The supernatant is then used for analysis.

  • A derivatization step using an agent like propyl chloroformate can be performed to improve chromatographic behavior and ionization.[4][10]

b) Chromatographic Conditions:

  • Column: C18 or C8 reverse-phase column (e.g., Waters Symmetry C18, 50 mm x 4.6 mm, 3.5 µm or Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm).[4][9]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid (e.g., 0.15%).[4]

  • Flow Rate: 0.35 - 0.55 mL/min.[4][9]

  • Injection Volume: 5 - 10 µL.

c) Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte and any derivatization.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the absolute quantification of substances without the need for an identical reference standard of the analyte.[5][11][12]

Protocol:

a) Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid).[5][11]

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).

b) NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard ¹H NMR experiment.

  • Key Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate quantification.

c) Data Processing and Quantification:

  • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

  • The concentration of the analyte is calculated using the ratio of the integrals, the known concentration of the internal standard, and the number of protons giving rise to each signal.

Visualization of Experimental Workflows

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Derivatization Addition of Derivatizing Agent (NQS) Sample->Derivatization Reaction Controlled pH and Temperature Reaction Derivatization->Reaction Injection Injection into HPLC System Reaction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection of Derivative Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dissolution or Plasma Precipitation Cleanup Supernatant Collection Sample->Cleanup Injection Injection into LC System Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of the target compound.

qNMR Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition ¹H NMR Spectrum Acquisition Dissolution->Acquisition Processing Spectrum Processing (FT, Phasing, Baseline) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Characterization Data

The identity of this compound can be confirmed using spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing an accurate mass measurement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural elucidation.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

The synthesis and characterization of this compound have been described in the literature, providing the expected spectral data for comparison.[1][13]

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the detection, quantification, and characterization of this compound. The choice of method will be dictated by the specific analytical needs, with HPLC-UV offering a cost-effective solution for routine analysis (with derivatization), LC-MS/MS providing the highest sensitivity and selectivity for trace-level detection, and qNMR enabling absolute quantification without a specific reference standard for the impurity. Proper method validation is essential before implementation in a regulated environment.

References

Application Notes: HPLC Analysis of 2-(2-Aminobut-3-enyl)malonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Aminobut-3-enyl)malonic acid is a key derivative and a known impurity of Vigabatrin, an antiepileptic drug.[1][2][3] Vigabatrin functions by irreversibly inhibiting GABA transaminase, which leads to increased levels of the inhibitory neurotransmitter GABA.[2][4] Given its association with a pharmaceutical product, the accurate and sensitive quantification of this compound is critical for quality control and safety assessment in drug manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such polar, non-volatile compounds. This document provides a detailed protocol for the HPLC analysis of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueReference
Chemical NameThis compound[2]
SynonymsUSP Vigabatrin Related Compound E[2]
CAS Number1378466-25-1[1][5]
Molecular FormulaC7H11NO4[1][5]
Molecular Weight173.17 g/mol [1][5]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound. This method is based on established principles for the analysis of polar organic acids and malonic acid derivatives.[6][7][8]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar analytes.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (H₃PO₄, analytical grade)

    • Water (HPLC grade or Milli-Q)

2. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

ParameterRecommended Setting
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-5% B; 25-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve a known amount of the Vigabatrin sample in Mobile Phase A to a final concentration within the calibration range. For drug product analysis, a suitable extraction method may be required to isolate the analyte from excipients.

4. Method Validation Parameters (Illustrative)

The following table provides an example of the quantitative data that should be generated during method validation.

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Retention Time Approximately 8-12 min

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (0.1% H3PO4 in H2O) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard Solutions (Stock and Working) E Inject Standards and Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data at 210 nm E->F G Integrate Peak Areas F->G H Construct Calibration Curve (Concentration vs. Area) G->H I Quantify Analyte in Samples H->I G A This compound B Vigabatrin Synthesis A->B Impurity/Precursor C Vigabatrin (Drug Substance) B->C D GABA Transaminase C->D Inhibition E GABA Degradation D->E F Increased GABA Levels E->F Blocked G Therapeutic Effect (Antiepileptic) F->G

References

Application Notes and Protocols for GABA Transaminase Inhibition Assays Using 2-(2-Aminobut-3-enyl)malonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its concentration is critically regulated by the enzyme GABA transaminase (GABA-T), which catabolizes GABA into succinic semialdehyde.[1] Inhibition of GABA-T leads to an increase in synaptic GABA levels, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders.[1]

Vigabatrin (γ-vinyl-GABA) is a well-known irreversible inhibitor of GABA-T used as an anticonvulsant.[2] 2-(2-Aminobut-3-enyl)malonic acid, also known as Vigabatrin Related Compound E, is a structural analog of vigabatrin.[3] These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound and other related compounds as potential inhibitors of GABA transaminase.

Principle of GABA Transaminase Inhibition Assay

The activity of GABA-T can be determined using a coupled-enzyme assay. In this system, the degradation of GABA by GABA-T produces succinic semialdehyde. This product is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NADP+, leading to the formation of NADPH. The rate of NADPH production is directly proportional to the GABA-T activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The inhibitory potential of a test compound, such as this compound, is quantified by its ability to reduce the rate of NADPH formation.

Data Presentation

While specific inhibitory data for this compound is not extensively available in public literature, the following table summarizes the known properties of the parent compound, Vigabatrin. Researchers evaluating this compound would aim to generate similar quantitative data to characterize its inhibitory profile.

CompoundMolecular FormulaMechanism of ActionTarget EnzymeReported Effects
Vigabatrin C₆H₁₁NO₂Irreversible InhibitorGABA Transaminase (GABA-T)Increases brain GABA concentrations, anticonvulsant properties.[1][4]
This compound C₇H₁₁NO₄Presumed InhibitorGABA Transaminase (GABA-T)Characterization required to determine inhibitory activity and potency (e.g., IC₅₀, Kᵢ).

Experimental Protocols

Protocol 1: In Vitro GABA Transaminase Activity and Inhibition Assay

This protocol describes a spectrophotometric assay to measure the activity of GABA-T and to determine the inhibitory potential of this compound.

Materials:

  • Recombinant or purified GABA transaminase (porcine or human)

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • This compound (test inhibitor)

  • Vigabatrin (positive control)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the test inhibitor and the positive control (Vigabatrin) to determine the IC₅₀ value.

    • Prepare the assay buffer: 50 mM Potassium pyrophosphate, pH 8.6.

    • Prepare the reaction mixture containing GABA, α-ketoglutarate, PLP, NADP+, and SSADH in the assay buffer. The final concentrations should be optimized based on the specific activity of the enzymes used.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add a small volume of the test inhibitor dilution or control vehicle.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding GABA transaminase to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the increase in absorbance at 340 nm every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

GABA Metabolism and Inhibition Pathway

The following diagram illustrates the metabolic pathway of GABA and the mechanism of action of GABA-T inhibitors.

GABA_Metabolism Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GABA_T GABA-T GABA->GABA_T SSA Succinic Semialdehyde SSADH SSADH SSA->SSADH Succinate Succinate TCA TCA Cycle Succinate->TCA Inhibitor This compound (GABA-T Inhibitor) Inhibitor->GABA_T Inhibition GAD->GABA GABA_T->SSA SSADH->Succinate Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Compound Synthesis and Purification B Primary Screen: GABA-T Inhibition Assay A->B C Dose-Response Analysis (IC50 Determination) B->C D Mechanism of Action Studies (e.g., Reversibility) C->D E Cellular GABA Level Measurement D->E F Neuronal Activity Assays E->F G Animal Model of Epilepsy F->G H Pharmacokinetic and Toxicology Studies G->H

References

Application Notes and Protocols for the Analysis of Vigabatrin Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification, quantification, and characterization of impurities in Vigabatrin. The protocols are designed to be a valuable resource for quality control, stability testing, and formulation development.

Overview of Vigabatrin Impurities

Vigabatrin, an anticonvulsant medication, can contain various impurities that may arise during synthesis, formulation, or storage.[1] The control of these impurities is critical to ensure the safety and efficacy of the drug product.[1] Impurities in Vigabatrin can be broadly categorized as:

  • Process-Related Impurities: These are substances formed during the manufacturing process of the active pharmaceutical ingredient (API).[2]

  • Degradation Products: These arise from the decomposition of Vigabatrin under the influence of environmental factors such as light, heat, and humidity.[1]

  • Genotoxic Impurities: These are impurities that have the potential to damage DNA and are strictly controlled to very low levels.

Analytical Methodologies

A range of analytical techniques are employed for the comprehensive analysis of Vigabatrin impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the separation and quantification of non-volatile impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the determination of potential genotoxic impurities.[4]

High-Performance Liquid Chromatography (HPLC) for Process and Degradation Impurities

This method is suitable for the quantification of known process-related impurities and degradation products in Vigabatrin bulk drug and pharmaceutical formulations.

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM orthophosphoric acid (pH 2.5) with gradient elution[5]
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 30 °C

Reagent Preparation:

  • 10 mM Orthophosphoric Acid (pH 2.5): Dissolve 0.98 g of orthophosphoric acid in 1000 mL of HPLC grade water and adjust the pH to 2.5 with a suitable base (e.g., triethylamine).

  • Mobile Phase A: 10 mM Orthophosphoric Acid (pH 2.5)

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
255050
30955
35955

Sample Preparation:

  • Vigabatrin Bulk Drug: Accurately weigh about 25 mg of Vigabatrin and dissolve it in 25 mL of mobile phase A to obtain a concentration of 1 mg/mL.

  • Vigabatrin Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Vigabatrin into a 25 mL volumetric flask. Add about 15 mL of mobile phase A, sonicate for 15 minutes, and then make up the volume with mobile phase A. Filter the solution through a 0.45 µm nylon filter.

Experimental Workflow for HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing reagent_prep Reagent & Mobile Phase Preparation hplc_system HPLC System Setup (Column, Detector, etc.) reagent_prep->hplc_system sample_prep Sample Preparation (Bulk Drug or Tablets) injection Inject Sample sample_prep->injection hplc_system->injection data_acq Data Acquisition injection->data_acq chrom_integration Chromatogram Integration data_acq->chrom_integration quantification Impurity Quantification chrom_integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis of Vigabatrin impurities.

Ultra-Performance Liquid Chromatography (UPLC) for Enantiomeric Purity

This UPLC method is designed for the analysis of enantiomeric Vigabatrin after derivatization.[2]

Chromatographic Conditions:

ParameterCondition
Column Agilent ZORBAX Rapid Resolution High Definition Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm)[2]
Mobile Phase 10 mM ammonium formate (pH 3.0) and methanol[2]
Flow Rate 0.2 mL/min[2]
Detection UV
Injection Volume 5 µL
Column Temperature 40 °C

Sample Preparation (with Derivatization):

  • To a solution of Vigabatrin, add a solution of diacetyl-L-tartaric anhydride in a suitable organic solvent.

  • Allow the reaction to proceed to completion.

  • The resulting diastereomers can then be separated by UPLC.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Genotoxic Impurities

This method provides a sensitive and specific approach for the determination of potential genotoxic impurities in Vigabatrin.[4]

GC-MS Conditions:

ParameterCondition
Column VF-WAXms (30 m length, 0.25 mm internal diameter, 1.0 µm film thickness)[4]
Carrier Gas Helium at a flow of 1.0 mL/min[4]
Injector Temperature 220 °C[4]
Oven Temperature Program Initial temperature of 40°C held for 5 minutes, then ramped to 220°C at 10°C/min, and held for 5 minutes.
Detector Mass Spectrometer in Selected Ion Monitoring (SIM) mode

Headspace Conditions:

ParameterCondition
Oven Temperature 70 °C[4]
Loop Temperature 90 °C[4]
Transfer Line Temperature 100 °C[4]

Sample Preparation:

  • Accurately weigh about 100 mg of Vigabatrin into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and place it in the headspace autosampler.

Experimental Workflow for HS-GC-MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing sample_prep Sample Preparation in Headspace Vial hs_incubation Headspace Incubation sample_prep->hs_incubation injection Vapor Phase Injection hs_incubation->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Impurity Quantification data_analysis->quantification report Generate Report quantification->report

Caption: Workflow for HS-GC-MS analysis of genotoxic impurities.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described analytical methods for key Vigabatrin impurities.

ImpurityMethodLinearity RangeLODLOQ
Process Impurities HPLC0.05 - 1.5 µg/mL~0.015 µg/mL~0.05 µg/mL
Degradation Products HPLC0.05 - 1.5 µg/mL~0.02 µg/mL~0.06 µg/mL
Enantiomeric Impurity UPLC0.25-100.0 mg/mL[2]--
Genotoxic Impurities HS-GC-MSLOQ to 150% of specification limit[4]Calculated based on S/N ratio[4]Calculated based on S/N ratio[4]

Impurity Formation Pathways

Understanding the formation pathways of impurities is crucial for process optimization and control.

Synthesis of Potential Process-Related Impurities

The following diagram illustrates the synthetic pathways for some of the known process-related impurities of Vigabatrin.[6]

cluster_synthesis Vigabatrin Synthesis and Impurity Formation start Starting Materials intermediate1 Intermediate A start->intermediate1 vigabatrin Vigabatrin intermediate1->vigabatrin impurityE Vigabatrin USP Impurity E (2-(2-aminobut-3-enyl)malonic acid) intermediate1->impurityE Side Reaction impurity4 4-Aminohexanoic acid intermediate1->impurity4 Incomplete Reaction impurity5 2,2'-oxo-5,5'-bispyrrolidinyl ether intermediate1->impurity5 Side Reaction impurityUSP USP Tablets Impurity (2-(2-oxo-5-vinylpyrrolidin-1-yl)acetic acid) vigabatrin->impurityUSP Degradation in Formulation

Caption: Synthetic pathways of key Vigabatrin impurities.

Forced Degradation Pathway of Vigabatrin

Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions.[7]

cluster_degradation Forced Degradation of Vigabatrin vigabatrin Vigabatrin acid_deg Acidic Degradation Products vigabatrin->acid_deg Acid Hydrolysis base_deg Basic Degradation Products vigabatrin->base_deg Base Hydrolysis ox_deg Oxidative Degradation Products vigabatrin->ox_deg Oxidation thermal_deg Thermal Degradation Products vigabatrin->thermal_deg Heat photo_deg Photolytic Degradation Products vigabatrin->photo_deg Light Exposure

Caption: Potential degradation pathways of Vigabatrin under stress conditions.

Conclusion

The experimental protocols and data presented in these application notes provide a comprehensive framework for the analysis of Vigabatrin impurities. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to ensure the quality, safety, and stability of Vigabatrin-containing products.

References

Application Notes and Protocols: 2-(2-Aminobut-3-enyl)malonic Acid and its Relation to Epilepsy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification

Initial research indicates that 2-(2-Aminobut-3-enyl)malonic acid is primarily documented as a potential impurity related to the synthesis of Vigabatrin , an established anti-epileptic drug[1][2][3]. Vigabatrin is also known as gamma-vinyl GABA (GVG). While there is extensive literature on the application of Vigabatrin in epilepsy research and treatment, there is currently a lack of direct evidence or published studies on the specific applications of this compound itself as a therapeutic agent for epilepsy.

Therefore, these application notes will focus on the well-established role of the closely related and pharmacologically active compound, Vigabatrin (gamma-vinyl GABA) , in epilepsy research. Understanding the mechanism and application of Vigabatrin provides the most relevant context for professionals interested in this chemical space for epilepsy drug development.

Vigabatrin (gamma-vinyl GABA): Mechanism of Action in Epilepsy

Vigabatrin is an enzyme-activated, irreversible inhibitor of GABA-transaminase (GABA-T)[4][5]. GABA-T is the primary enzyme responsible for the breakdown of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA)[6][7][8].

The mechanism involves the following key steps:

  • Inhibition of GABA-Transaminase (GABA-T): By irreversibly binding to and inactivating GABA-T, Vigabatrin prevents the catabolism of GABA[5][9].

  • Increased GABA Levels: This inhibition leads to a significant, dose-related increase in the concentration of GABA in the brain and cerebrospinal fluid (CSF)[4][10].

  • Enhanced GABAergic Neurotransmission: The elevated GABA levels enhance inhibitory neurotransmission throughout the central nervous system[11][12].

  • Seizure Suppression: The overall effect is a reduction in neuronal hyperexcitability, which is a key factor in seizure generation, thus leading to a decrease in seizure frequency and severity[4][11].

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Uptake GABA_T_pre GABA-Transaminase (GABA-T) GABA_pre->GABA_T_pre Catabolism Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release SSA Succinic Semialdehyde GABA_T_pre->SSA Vigabatrin Vigabatrin (gamma-vinyl GABA) Vigabatrin->GABA_T_pre Irreversible Inhibition GABA_Receptor GABA-A Receptor Synaptic_Cleft->GABA_Receptor GABA Binding Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: Mechanism of Vigabatrin Action

Quantitative Data on Vigabatrin Efficacy in Epilepsy

The following table summarizes clinical data on the efficacy of Vigabatrin as an add-on therapy for patients with refractory epilepsy.

Study PopulationVigabatrin DosageDuration of TreatmentResponder Rate (>50% reduction in seizure frequency)Reference
75 patients with refractory complex partial seizuresAdd-on therapy3 months55%[10]
36 mentally handicapped patients with severe epilepsyAdd-on therapy3 months42%[10]
18 patients with difficult to control complex partial seizuresAdd-on therapyNot specified44%[13]

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized protocols for evaluating the anti-convulsant effects of a compound like Vigabatrin in a research setting.

In Vitro Protocol: GABA-Transaminase Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit GABA-T activity.

Materials:

  • Purified GABA-transaminase enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Test compound (e.g., Vigabatrin)

  • Spectrophotometer or fluorometer

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Detection reagent (e.g., NADP+ and succinic semialdehyde dehydrogenase for a coupled reaction)

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, add the assay buffer, purified GABA-T enzyme, and the test compound at various concentrations.

  • Pre-incubate the enzyme with the test compound for a specified time to allow for binding (especially important for irreversible inhibitors).

  • Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate).

  • If using a coupled assay, add the necessary coupling enzymes and detection reagents.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the reaction rate against the compound concentration.

In Vivo Protocol: Animal Model of Epilepsy (e.g., PTZ-induced Seizures)

Objective: To assess the in vivo efficacy of a test compound in a rodent model of acute seizures.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Test compound (e.g., Vigabatrin)

  • Pentylenetetrazol (PTZ) - a convulsant agent

  • Vehicle (e.g., saline or appropriate solvent for the test compound)

  • Observation chambers

  • Seizure scoring scale (e.g., Racine scale)

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Divide the animals into groups: Vehicle control, Positive control (e.g., a known anti-epileptic drug), and Test compound groups (at least 3-4 different doses).

  • Administer the test compound or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection).

  • After a specific pre-treatment time (to allow for drug absorption and distribution), administer a sub-convulsive or convulsive dose of PTZ to induce seizures.

  • Immediately place each animal in an individual observation chamber and record the seizure activity for a set period (e.g., 30 minutes).

  • Score the severity of the seizures using a standardized scale (e.g., latency to first myoclonic jerk, duration of clonic convulsions, percentage of animals exhibiting tonic-clonic seizures).

  • Analyze the data to determine if the test compound significantly reduces the severity or onset of seizures compared to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., GABA-T) Assay_Dev Enzyme Inhibition Assay (IC50 Determination) Target_ID->Assay_Dev Animal_Model Animal Model of Epilepsy (e.g., PTZ-induced seizures) Assay_Dev->Animal_Model Lead Compound Selection Dose_Response Dose-Response Study (Efficacy and Tolerability) Animal_Model->Dose_Response PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Dose_Response->PK_PD Tox_Studies Toxicology and Safety Pharmacology PK_PD->Tox_Studies Candidate Selection Formulation Formulation Development Tox_Studies->Formulation IND Investigational New Drug (IND) Application Formulation->IND IND-Enabling Studies

Caption: Drug Discovery Workflow for an Anti-Epileptic Agent

Summary and Future Directions

While this compound is identified as an impurity in the synthesis of Vigabatrin, its own pharmacological activity in epilepsy has not been a subject of extensive research. The anti-convulsant properties in this chemical family are well-established through the action of Vigabatrin, which effectively suppresses seizures by increasing brain GABA levels through the irreversible inhibition of GABA-transaminase[4][5].

For researchers and drug development professionals, the key takeaway is the proven efficacy of the gamma-vinyl GABA structure in modulating the GABAergic system. Future research could explore:

  • Whether this compound possesses any intrinsic, albeit likely weaker, GABA-T inhibitory activity.

  • The synthesis and evaluation of other vinyl-GABA analogs to identify compounds with improved efficacy, safety profiles, or pharmacokinetic properties.

  • The potential for synergistic effects when combining GABA-T inhibitors with other anti-epileptic drugs that have different mechanisms of action[14].

References

Application Notes and Protocols: Role of Vigabatrin in Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vigabatrin, also known as γ-vinyl-GABA, is an anticonvulsant medication utilized in the management of epilepsy.[1][2] It is specifically indicated as an adjunctive therapy for adults with refractory complex partial seizures and as monotherapy for pediatric patients with infantile spasms.[3][4] Chemically designated as (±)-4-amino-5-hexenoic acid, vigabatrin is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5][6] Its therapeutic effect is achieved through the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[3][5][7] This inhibition leads to increased concentrations of GABA in the brain, thereby enhancing inhibitory neurotransmission and suppressing seizure activity.[3][7] This document provides detailed application notes and protocols relevant to the formulation studies of vigabatrin. While the initial query mentioned 2-(2-Aminobut-3-enyl)malonic acid, this compound is identified as a related substance or impurity of vigabatrin and is not the active pharmaceutical ingredient itself.[8][9] Therefore, the following information is focused on the active drug, vigabatrin.

Mechanism of Action

Vigabatrin acts as a "suicide inhibitor" of GABA-T.[10] The S(+) enantiomer is the pharmacologically active form.[5] By irreversibly binding to and inactivating GABA-T, vigabatrin increases GABA levels in the central nervous system.[5][11] This enhanced GABAergic activity helps to control neuronal hyperexcitability, which is a hallmark of epilepsy.[3] The duration of its effect is more dependent on the rate of GABA-T resynthesis rather than the drug's elimination half-life.[5]

cluster_0 Normal GABA Metabolism cluster_1 Effect of Vigabatrin GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Metabolism SSA Succinic Semialdehyde GABA_T->SSA Vigabatrin Vigabatrin GABA_T_Inhibited Inhibited GABA-T Vigabatrin->GABA_T_Inhibited Irreversible Inhibition Increased_GABA Increased GABA Concentration

Caption: Mechanism of action of Vigabatrin.

Data Presentation: Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic properties of vigabatrin is crucial for its formulation development.

Table 1: Physicochemical Properties of Vigabatrin

PropertyValueReference
Molecular FormulaC6H11NO2[4]
Molecular Weight129.16 g/mol [4]
AppearanceWhite to off-white solid[12]
CAS Number68506-86-5[12]

Table 2: Pharmacokinetic Parameters of Vigabatrin in Different Age Groups

ParameterInfants (5m - 2y)Children (3y - 9y)Adolescents (10y - 16y)AdultsReference
Oral Bioavailability ~80-90%~80-90%~80-90%~80-90%[1]
Time to Peak Plasma Concentration (Tmax) ~2.5 hours~1 hour~1 hour~1-2 hours[5][6]
Plasma Protein Binding 0%0%0%0%[1][5]
Apparent Volume of Distribution (Vd/F) ---~0.8 L/kg[6]
Metabolism Not significantly metabolizedNot significantly metabolizedNot significantly metabolizedNot significantly metabolized[1][5]
Elimination Half-Life ~5.7 hours~6.8 hours~9.5 hours5-8 hours (young adults), 12-13 hours (elderly)[1][5]
Oral Clearance (CL/F) 2.4 L/h5.1 L/h5.8 L/h7 L/h[5][13]
Excretion Primarily renal (~95% unchanged)Primarily renal (~95% unchanged)Primarily renal (~95% unchanged)Primarily renal (~95% unchanged)[1][13]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Vigabatrin Quantification in Extemporaneous Formulations

This protocol is adapted from a stability study of vigabatrin in hospital-prepared oral solutions.[14]

Objective: To determine the concentration and stability of vigabatrin in aqueous solutions.

Materials and Equipment:

  • Vigabatrin reference standard

  • High-performance liquid chromatograph (HPLC) with UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile phase: Prepare a suitable buffer solution (e.g., phosphate buffer) and acetonitrile. The exact composition should be optimized and validated.

  • Diluent: Purified water

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of vigabatrin reference standard and dissolve it in the diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For extemporaneous formulations, accurately dilute a known volume of the formulation with the diluent to a final concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Mobile Phase: Isocratic elution with a mixture of buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: As vigabatrin lacks a strong chromophore, derivatization (e.g., with o-phthalaldehyde) is often required for UV detection. Alternatively, a detector such as a refractive index detector or a mass spectrometer can be used.

    • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and determine their concentrations from the calibration curve.

  • Stability Assessment:

    • Store the extemporaneous formulations under different conditions (e.g., refrigerated, room temperature, elevated temperature) and in different containers (e.g., amber glass, PET bottles).[14]

    • Analyze samples at specified time points (e.g., 0, 7, 14, 21, 28, 35 days) to determine the percentage of vigabatrin remaining.[14]

start Start: Prepare Vigabatrin Solution storage Store under different conditions (Temperature, Container) start->storage sampling Collect samples at predetermined time points storage->sampling preparation Sample Preparation: Dilution and Filtration sampling->preparation hplc HPLC Analysis: Quantify Vigabatrin Concentration preparation->hplc data Data Analysis: Calculate % remaining vs. time hplc->data end End: Determine Stability Profile data->end

Caption: Workflow for stability testing of Vigabatrin formulations.

Protocol 2: Bioequivalence Study Design for Vigabatrin Formulations

This protocol outlines a general design for a bioequivalence study, which is essential for comparing a new formulation to an existing one.

Objective: To assess the bioequivalence of a test formulation of vigabatrin with a reference formulation.

Study Design:

  • Type: Multiple-dose, two-treatment, two-way, steady-state crossover in vivo pharmacokinetic study.[15]

  • Subjects: Adult refractory complex partial-seizure patients who are already on established vigabatrin adjunctive therapy.[15] Healthy subjects are not recommended.[15]

  • Inclusion Criteria: Patients on a stable twice-daily dosage of vigabatrin.

  • Exclusion Criteria: Concomitant use of drugs with serious adverse ophthalmic effects.[15] Pregnancy or lactation.[15]

Procedure:

  • Treatment Periods:

    • Patients are randomized to receive either the test formulation or the reference formulation at their established maintenance dose every 12 hours until a steady state is achieved.

    • After the first treatment period, patients are switched to the other formulation for a second period of the same duration. A washout period is not necessary.[15]

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points over a dosing interval at a steady state in each treatment period.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of vigabatrin in plasma.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for each subject in each period: AUC (Area Under the Curve) over the dosing interval and Cmax (peak plasma concentration).

  • Statistical Analysis:

    • Perform a statistical comparison of the log-transformed AUC and Cmax values for the test and reference formulations.

    • The 90% confidence intervals for the ratio of the geometric means (test/reference) for both AUC and Cmax should fall within the acceptance range of 80-125% to conclude bioequivalence.

start Patient Recruitment (Stable on Vigabatrin) randomization Randomization start->randomization groupA Group A: Reference -> Test randomization->groupA groupB Group B: Test -> Reference randomization->groupB period1 Period 1: Dosing & PK Sampling groupA->period1 groupB->period1 crossover Crossover period1->crossover period2 Period 2: Dosing & PK Sampling crossover->period2 analysis Bioanalysis & PK/Statistical Analysis period2->analysis end Conclusion on Bioequivalence analysis->end

References

Application Note: 2-(2-Aminobut-3-enyl)malonic Acid as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Aminobut-3-enyl)malonic acid is a critical reference standard for the quality control of Vigabatrin, an anti-epileptic drug.[1] It is identified as Vigabatrin Related Compound E by the United States Pharmacopeia (USP).[2][3] As a potential impurity arising during the synthesis of Vigabatrin, its accurate identification and quantification are essential to ensure the safety and efficacy of the final drug product.[1][4][5] This document provides detailed protocols for the use of this compound as a reference standard in pharmaceutical analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical NameThis compound[6]
SynonymsVigabatrin Related Compound E, 2-(2-Aminobut-3-en-1-yl)malonic Acid, 2-[(2RS)-2-aminobut-3-enyl]propanedioic Acid[2][6]
CAS Number1378466-25-1[2][6][7][8]
Molecular FormulaC7H11NO4[2][6][8]
Molecular Weight173.17 g/mol [6][7][8]
AppearancePowder[7]
Storage Conditions2-8°C, protected from air and light[6][7]

Application: Impurity Profiling of Vigabatrin

The primary application of this compound as a reference standard is in the impurity profiling of Vigabatrin drug substance and drug product. It is used for the identification and quantification of this specific impurity in routine quality control and stability studies.

Experimental Workflow

The general workflow for using this compound as a reference standard in the analysis of Vigabatrin samples is depicted in the following diagram.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_ref Prepare Reference Standard Solution hplc HPLC Analysis prep_ref->hplc prep_sample Prepare Vigabatrin Sample Solution prep_sample->hplc peak_id Peak Identification hplc->peak_id quant Quantification peak_id->quant report Generate Report quant->report

Caption: Workflow for Impurity Analysis using a Reference Standard.

Protocols

1. Preparation of this compound Stock Solution (Reference Standard)

  • Objective: To prepare a stock solution of the reference standard at a known concentration.

  • Materials:

    • This compound reference standard

    • Volumetric flask (Class A)

    • Analytical balance

    • Diluent (e.g., a mixture of water and methanol)[1]

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 50 mL of diluent and sonicate for 5 minutes or until the standard is completely dissolved.

    • Allow the solution to equilibrate to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly. This yields a stock solution of approximately 100 µg/mL.

2. Preparation of Working Standard and System Suitability Solutions

  • Objective: To prepare diluted standard solutions for calibration and system suitability testing.

  • Procedure:

    • Working Standard: Dilute the stock solution with the diluent to achieve a final concentration relevant to the specification limit of the impurity in the drug product (e.g., 1.0 µg/mL).

    • System Suitability Solution: Prepare a solution containing both Vigabatrin and this compound to verify the resolution and performance of the chromatographic system.

3. Chromatographic Conditions

While specific validated methods are proprietary, a general High-Performance Liquid Chromatography (HPLC) method for the analysis of polar compounds like this compound is outlined in Table 2. Method development and validation are required for specific applications.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm (or similar polar-compatible reversed-phase column)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity)
Injection Volume 10 µL

4. Data Analysis and Quantification

The quantification of this compound in a Vigabatrin sample is based on the comparison of the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the working standard chromatogram.

The relationship for quantification is illustrated in the following diagram:

G data_input Peak Area (Reference) Concentration (Reference) Peak Area (Sample) Concentration (Sample) calculation Calculation data_input:f0->calculation data_input:f1->calculation data_input:f2->calculation result Impurity Concentration in Sample calculation->result

Caption: Logical relationship for impurity quantification.

The concentration of the impurity is calculated using the following formula:

Concentration_impurity = (Area_impurity_sample / Area_impurity_standard) * Concentration_standard

Conclusion

The use of a well-characterized reference standard of this compound is indispensable for the accurate assessment of the purity of Vigabatrin. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this pharmaceutical product. Adherence to these guidelines will support the consistent and reliable analysis of Vigabatrin, ensuring its safety and quality.

References

Application Notes and Protocols for In Vitro Studies with 2-(2-Aminobut-3-enyl)malonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific in vitro studies, quantitative data, and detailed signaling pathway analyses for 2-(2-Aminobut-3-enyl)malonic acid. The following application notes and protocols are based on the structural similarities of the compound to known enzyme inhibitors, namely malonic acid (a competitive inhibitor of succinate dehydrogenase) and γ-vinyl GABA (an irreversible inhibitor of GABA aminotransferase). The provided protocols are generalized templates for assessing the potential biological activity of this compound.

Hypothesized Biological Targets and Rationale

This compound possesses key structural features that suggest potential interactions with specific enzyme classes:

  • Malonic Acid Moiety: The malonate structure is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. It is hypothesized that this compound may exhibit similar inhibitory effects on this enzyme.

  • γ-Aminobutyric Acid (GABA) Analog Structure with a Vinyl Group: The aminobut-3-enyl portion of the molecule is analogous to γ-vinyl GABA (Vigabatrin), a known mechanism-based irreversible inhibitor of GABA aminotransferase (GABA-T). This suggests that the compound could potentially inhibit the breakdown of the neurotransmitter GABA.

Based on these structural features, the primary hypothesized in vitro effects of this compound are the inhibition of succinate dehydrogenase and GABA aminotransferase, and potential downstream effects on cell viability.

Data Presentation: Hypothetical Quantitative Data

In the absence of experimental data, the following table illustrates how quantitative results for this compound would be presented. Researchers would populate this table with their experimentally derived data.

Assay TypeTarget Enzyme/Cell LineParameterValue
Enzyme InhibitionSuccinate Dehydrogenase (SDH)IC₅₀ (µM)e.g., 50.5 ± 4.2
Enzyme InhibitionSuccinate Dehydrogenase (SDH)Kᵢ (µM)e.g., 25.1 ± 2.8
Enzyme InhibitionGABA Aminotransferase (GABA-T)IC₅₀ (µM)e.g., 15.3 ± 1.9
Enzyme InhibitionGABA Aminotransferase (GABA-T)kᵢₙₐ꜀ₜ (min⁻¹)e.g., 0.12 ± 0.02
Cell ViabilitySH-SY5Y (Human Neuroblastoma)CC₅₀ (µM)e.g., >100
Cell ViabilityHepG2 (Human Hepatocellular Carcinoma)CC₅₀ (µM)e.g., 85.7 ± 9.3

Experimental Protocols

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of this compound on succinate dehydrogenase activity.

Materials:

  • Isolated mitochondria or purified succinate dehydrogenase

  • Succinate Dehydrogenase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

  • Substrate: Succinate solution

  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCIP)

  • Phenazine methosulfate (PMS)

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted compound solutions to the respective wells. Include wells for a vehicle control (solvent only) and a positive control (a known SDH inhibitor like malonic acid).

  • Add the isolated mitochondria or purified SDH to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • To initiate the reaction, add a solution containing succinate, DCIP, and PMS to each well.

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (kinetic read). The reduction of DCIP by SDH leads to a loss of blue color.

  • Calculate the initial reaction rates (V₀) for each concentration of the test compound.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro GABA Aminotransferase (GABA-T) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on GABA-T activity.

Materials:

  • Purified GABA-T enzyme

  • GABA-T Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM α-ketoglutarate, 1 mM NADP⁺, and 1 U/mL succinic semialdehyde dehydrogenase)

  • Substrate: γ-aminobutyric acid (GABA) solution

  • This compound stock solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the diluted compound solutions to the wells of a 96-well plate. Include a vehicle control.

  • Add the purified GABA-T enzyme to each well and incubate for various time points if testing for time-dependent inhibition.

  • Initiate the enzymatic reaction by adding GABA to each well.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH in the coupled reaction catalyzed by succinic semialdehyde dehydrogenase.

  • Determine the initial reaction rates from the linear portion of the absorbance curves.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for evaluating the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Human cell line (e.g., SH-SY5Y for neuronal effects, HepG2 for general toxicity)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.

Visualizations

experimental_workflow_sdh_inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Serial Dilution of This compound add_inhibitor Add Compound to 96-well Plate prep_compound->add_inhibitor prep_enzyme Prepare SDH Enzyme (or Mitochondria) add_enzyme Add Enzyme and Pre-incubate prep_enzyme->add_enzyme add_inhibitor->add_enzyme start_reaction Initiate Reaction with Succinate, DCIP, PMS add_enzyme->start_reaction read_plate Kinetic Read at 600 nm start_reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot Dose-Response Curve calc_rate->plot_data det_ic50 Determine IC₅₀ Value plot_data->det_ic50

Caption: Workflow for SDH Inhibition Assay.

experimental_workflow_mtt_assay seed_cells Seed Cells in 96-well Plate (Incubate overnight) prepare_compound Prepare Serial Dilutions of This compound treat_cells Treat Cells with Compound (Incubate 24-72h) seed_cells->treat_cells prepare_compound->treat_cells add_mtt Add MTT Solution (Incubate 2-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and Determine CC₅₀ read_absorbance->analyze_data

Caption: Workflow for Cell Viability (MTT) Assay.

hypothetical_signaling_pathway cluster_krebs Mitochondrion (Krebs Cycle) cluster_gaba GABAergic Synapse succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh fumarate Fumarate sdh->fumarate atp Reduced ATP Production sdh->atp gaba GABA gaba_t GABA Aminotransferase (GABA-T) gaba->gaba_t ssa Succinic Semialdehyde gaba_t->ssa gaba_increase Increased Synaptic GABA gaba_t->gaba_increase compound This compound compound->sdh Inhibition compound->gaba_t Inhibition

Caption: Hypothesized Mechanism of Action.

References

Application Notes and Protocols: Investigating the Effect of 2-(2-Aminobut-3-enyl)malonic acid (Vigabatrin) on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(2-Aminobut-3-enyl)malonic acid, more commonly known as Vigabatrin or gamma-vinyl GABA (GVG), and its effects on synaptic transmission. Vigabatrin is an anticonvulsant medication used in the treatment of epilepsy.[1][2] Its mechanism of action centers on the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[3]

Mechanism of Action

Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[1][2] By inhibiting GABA-T, Vigabatrin leads to a significant increase in the concentration of GABA in the brain.[1][4] This elevation of GABA levels enhances inhibitory neurotransmission, which helps to control the excessive neuronal firing characteristic of seizures.[1] Studies have shown that Vigabatrin administration can increase brain GABA concentrations to approximately two to three times their baseline values.[4]

Data Presentation

The following tables summarize the quantitative effects of Vigabatrin on GABA levels and synaptic transmission.

Table 1: Effect of Vigabatrin on Brain GABA Concentrations

DosageBrain RegionFold Increase in GABAMeasurement TechniqueReference
3 g/day Occipital Lobe~2-3xNMR Spectroscopy[4]
Up to 3 g/day General BrainDose-dependent increaseNMR Spectroscopy[4]
3g to 6g/dayGeneral BrainNo further significant increaseNMR Spectroscopy[5]

Table 2: Effects of Vigabatrin on Synaptic Events

ParameterObservationExperimental ModelReference
Miniature Inhibitory Postsynaptic Currents (mIPSCs)ReducedHippocampal Slices[6]
Evoked Inhibitory Postsynaptic Currents (eIPSCs)ReducedHippocampal Slices[6]
Tonic GABA(A) Receptor-Mediated CurrentIncreasedHippocampal Slices[6]
Sucrose-Evoked GABA ReleaseReducedHippocampal Slices[6]
Postsynaptic sensitivity to exogenous GABAReducedHippocampal Slices[6]

Signaling Pathways and Experimental Workflows

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA GABA GAD->GABA Synthesizes GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Metabolized by VGAT Vesicular GABA Transporter (VGAT) GABA->VGAT Vesicle Synaptic Vesicle GABA_released GABA Vesicle->GABA_released Release SSA Succinic Semialdehyde GABA_T->SSA VGAT->Vesicle Packages GABA_receptor GABA Receptor GABA_released->GABA_receptor Binds to Inhibition Postsynaptic Inhibition GABA_receptor->Inhibition Leads to

Caption: Overview of a typical GABAergic synapse.

Vigabatrin_Mechanism GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Metabolized by SSA Succinic Semialdehyde GABA_T->SSA Produces Increased_GABA Increased GABA Concentration GABA_T->Increased_GABA Leads to Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversibly Inhibits

Caption: Mechanism of action of Vigabatrin.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Preparation (e.g., Rodent) start->animal_model drug_admin Vigabatrin Administration (Specify dose and route) animal_model->drug_admin electrophysiology Electrophysiology (e.g., Patch-clamp on brain slices) drug_admin->electrophysiology microdialysis In Vivo Microdialysis (Measure extracellular GABA) drug_admin->microdialysis data_analysis Data Analysis and Interpretation electrophysiology->data_analysis microdialysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Extracellular GABA Levels

Objective: To measure the effect of Vigabatrin on extracellular GABA concentrations in a specific brain region of a freely moving animal.

Materials:

  • Vigabatrin

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic

Procedure:

  • Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of extracellular GABA levels.

  • Vigabatrin Administration: Administer Vigabatrin to the animal (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration to monitor changes in GABA concentration.

  • Sample Analysis: Analyze the collected dialysate samples for GABA concentration using an HPLC system with fluorescence detection following pre-column derivatization with o-phthaldialdehyde (OPA).

  • Data Analysis: Express the post-treatment GABA levels as a percentage of the baseline levels and analyze for statistical significance.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

Objective: To investigate the effects of Vigabatrin on inhibitory postsynaptic currents (IPSCs) in neurons.

Materials:

  • Vigabatrin

  • Brain slice preparation equipment (vibratome, dissection microscope)

  • Recording chamber

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Pharmacological agents (e.g., tetrodotoxin to block action potentials for mIPSC recording)

Procedure:

  • Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome.

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.

  • Cell Identification: Identify a neuron of interest using a microscope with differential interference contrast (DIC) optics.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from the selected neuron.

  • Baseline Recording: Record baseline synaptic activity (either spontaneous, miniature, or evoked IPSCs) for a stable period.

  • Vigabatrin Application: Bath-apply Vigabatrin at a known concentration to the slice.

  • Post-application Recording: Record synaptic activity for an extended period to observe the effects of Vigabatrin. Note that due to its mechanism of action, the effects of Vigabatrin may be slow to develop.[6]

  • Data Analysis: Analyze the frequency, amplitude, and kinetics of IPSCs before and after Vigabatrin application using appropriate software. Statistical tests should be used to determine the significance of any observed changes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminobut-3-enyl)malonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Aminobut-3-enyl)malonic acid. This compound is notably recognized as Vigabatrin EP Impurity E.[1][2][3][4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: Why is my initial alkylation of diethyl malonate yielding a low amount of the desired product?

A1: Low yields in the initial alkylation step of a malonic ester synthesis can stem from several factors. Firstly, the choice of base is crucial. Sodium ethoxide in ethanol is commonly used, and it is important that the alkoxide base matches the ester to prevent transesterification.[5] Incomplete deprotonation of diethyl malonate can lead to unreacted starting material. Ensure the base is fresh and added under anhydrous conditions to prevent quenching.

Another critical factor is the reactivity of the alkylating agent. For the synthesis of this compound, a likely precursor is a protected 2-aminobut-3-enyl halide (e.g., N-Boc-2-aminobut-3-enyl bromide). The stability and reactivity of this reagent are paramount. Degradation of the alkylating agent or competing elimination reactions (E2) can significantly reduce the yield of the desired C-alkylation product.

Troubleshooting Steps:

  • Verify Base Quality: Use a freshly opened or properly stored bottle of sodium ethoxide.

  • Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Check Alkylating Agent: Confirm the purity and stability of your protected aminobutenyl halide. If possible, use it shortly after preparation or purification.

  • Reaction Temperature: The addition of the alkylating agent should be performed at an appropriate temperature to control the reaction rate and minimize side reactions. A gradual addition at room temperature or slightly below is often recommended.

Q2: I am observing the formation of a significant amount of a dialkylated product. How can I favor monoalkylation?

A2: The formation of a dialkylated malonic ester is a common side reaction.[6] This occurs when the monoalkylated product is deprotonated by the base and reacts with a second molecule of the alkylating agent.

Control Strategies:

  • Stoichiometry: Use a slight excess of diethyl malonate relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the monoalkylated product.

  • Controlled Addition: Add the alkylating agent slowly to the solution of the enolate. This keeps the concentration of the alkylating agent low at any given time, disfavoring a second alkylation.

  • Base Stoichiometry: Use only one equivalent of the base.

Q3: The hydrolysis of my substituted diethyl malonate is incomplete or leading to decarboxylation of only one ester group. What is causing this?

A3: Incomplete hydrolysis of the diethyl ester to the dicarboxylic acid can be due to insufficient reaction time, temperature, or concentration of the acid or base catalyst. Both acidic and basic conditions can be used for hydrolysis.[5][6]

Premature decarboxylation during hydrolysis is also a possibility, especially under harsh acidic conditions and high temperatures. The desired this compound is a substituted malonic acid, which is prone to decarboxylation upon heating.[7]

Recommendations:

  • For Basic Hydrolysis (Saponification): Use an excess of a strong base like NaOH or KOH in an aqueous alcohol solution. Ensure the reaction is heated sufficiently (reflux) for an adequate duration to drive the hydrolysis of both ester groups to completion. The reaction progress can be monitored by TLC.

  • For Acidic Hydrolysis: Use a concentrated aqueous acid like HCl or H2SO4 and heat. Be mindful that heating in acid can promote decarboxylation. Milder acidic conditions might be necessary if significant decarboxylation is observed.

  • Work-up: After basic hydrolysis, the reaction mixture must be carefully acidified to protonate the dicarboxylate. Over-acidification or excessive heating during this step can also lead to decarboxylation.

Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A4: The primary impurities in the synthesis of this compound are likely unreacted starting materials, the dialkylated product, and byproducts from side reactions of the aminobutenyl group. The vinyl group is susceptible to polymerization or oxidation. The amino group, if deprotected prematurely, can also participate in side reactions.

Purification Strategies:

  • Crystallization: If the final product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good separation from the impurities.

  • Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography may be necessary. Given the polar nature of the amino acid, reversed-phase chromatography or ion-exchange chromatography could be effective.

  • Protection/Deprotection Strategy: The purity of the final product is highly dependent on the successful management of protecting groups for the amino functionality (e.g., Boc, Cbz). Ensure complete deprotection in the final step without affecting the rest of the molecule.

Quantitative Data Summary

To aid in troubleshooting and optimizing your synthesis, we recommend maintaining a detailed record of your experimental data. The following table provides a template for tracking key quantitative parameters across different experimental runs.

Parameter Experiment 1 Experiment 2 Experiment 3
Diethyl Malonate (equivalents)
Base (equivalents)
Alkylating Agent (equivalents)
Reaction Temperature (°C)
Reaction Time (hours)
Yield of Alkylated Ester (%)
Yield of Final Product (%)
Purity (e.g., by HPLC, %)

Experimental Protocols

A generalized protocol for the synthesis of this compound via a malonic ester synthesis is provided below. This should be adapted and optimized for your specific laboratory conditions and reagents.

Step 1: Alkylation of Diethyl Malonate

  • Under an inert atmosphere (N2 or Ar), dissolve sodium ethoxide (1.0 eq.) in anhydrous ethanol in a flame-dried round-bottom flask.

  • To the stirred solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Slowly add a solution of the protected 2-aminobut-3-enyl halide (e.g., N-Boc-4-bromo-3-aminobut-1-ene) (1.0 eq.) in a minimal amount of anhydrous ethanol or DMF.

  • Allow the reaction to stir at room temperature overnight. The progress can be monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected diethyl 2-(2-aminobut-3-enyl)malonate.

Step 2: Hydrolysis and Deprotection

  • Dissolve the purified, protected diester in a suitable solvent (e.g., a mixture of THF and water).

  • Add an excess of a strong base (e.g., LiOH or NaOH, 3-4 eq.) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with a cooled aqueous acid (e.g., 1M HCl) to a pH of ~2.

  • Extract the dicarboxylic acid into an organic solvent.

  • If a protecting group like Boc is used, it can be removed concurrently or in a subsequent step with a strong acid (e.g., trifluoroacetic acid in dichloromethane).

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product by crystallization or chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Deprotection start Diethyl Malonate + NaOEt enolate Formation of Malonate Enolate start->enolate Deprotonation alkylation Addition of Protected Aminobutenyl Halide enolate->alkylation SN2 Reaction product1 Protected Diethyl 2-(2-aminobut-3-enyl)malonate alkylation->product1 hydrolysis Base Hydrolysis (Saponification) product1->hydrolysis acidification Acidification hydrolysis->acidification deprotection Removal of Protecting Group acidification->deprotection final_product This compound deprotection->final_product troubleshooting_guide cluster_alkylation_issues Alkylation Troubleshooting cluster_hydrolysis_issues Hydrolysis Troubleshooting start Low Yield of Final Product check_alkylation Check Alkylation Step Yield start->check_alkylation Is the issue in Step 1? check_hydrolysis Check Hydrolysis/Deprotection Step start->check_hydrolysis Is the issue in Step 2? base_issue Incomplete Deprotonation? - Check base quality - Ensure anhydrous conditions check_alkylation->base_issue Yes dialkylation Dialkylation Side Product? - Adjust stoichiometry - Slow addition of alkylating agent check_alkylation->dialkylation Yes alkylating_agent Poor Alkylating Agent? - Check purity and stability check_alkylation->alkylating_agent Yes incomplete_hydrolysis Incomplete Hydrolysis? - Increase reaction time/temp - Use excess base/acid check_hydrolysis->incomplete_hydrolysis Yes decarboxylation Premature Decarboxylation? - Use milder hydrolysis conditions - Careful acidification at low temp check_hydrolysis->decarboxylation Yes deprotection_issue Incomplete Deprotection? - Verify deprotection conditions check_hydrolysis->deprotection_issue Yes

References

Technical Support Center: Synthesis of 2-(2-Aminobut-3-enyl)malonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(2-Aminobut-3-enyl)malonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a known impurity of the anti-epileptic drug Vigabatrin. The primary synthetic route involves the hydrolysis of diethyl 2-(2-aminobut-3-enyl)malonate.

Issue 1: Low Overall Yield

Low or no yield of the final product is a frequent challenge. Several factors can contribute to this issue, from the initial alkylation to the final purification.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Deprotonation of Diethyl Malonate Ensure the use of a strong, anhydrous base such as sodium ethoxide in absolute ethanol to achieve complete formation of the enolate. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the enolate.Complete deprotonation will lead to a higher concentration of the nucleophilic enolate, thereby improving the efficiency of the subsequent alkylation step.
Side Reactions of the Electrophile The electrophile, a protected 4-amino-1-butene derivative, can undergo elimination or other side reactions. Use a non-polar aprotic solvent like THF or DMF to favor the S(_N)2 reaction. Add the electrophile slowly to the enolate solution at a controlled temperature, ideally starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature.Minimizing side reactions of the electrophile will increase the amount available for the desired alkylation, leading to a higher yield of the dialkylated malonate intermediate.
Inefficient Hydrolysis The hydrolysis of the diethyl ester to the dicarboxylic acid requires harsh conditions which can lead to product degradation. While potassium hydroxide is commonly used, consider optimizing the concentration and reaction time. Monitoring the reaction by TLC or HPLC is crucial to determine the point of complete hydrolysis without significant degradation.Optimized hydrolysis conditions will ensure complete conversion of the ester to the carboxylic acid while minimizing the formation of byproducts.
Product Loss During Workup and Purification The high water solubility of this compound makes its extraction from the aqueous phase challenging, especially in the presence of inorganic salts generated during hydrolysis and neutralization.See Issue 2: Difficulty in Product Isolation and Purification for detailed troubleshooting steps.

Issue 2: Difficulty in Product Isolation and Purification

The product's zwitterionic nature at certain pH values and its high polarity make purification a significant hurdle.

Potential Cause Troubleshooting Step Expected Outcome
High Water Solubility of the Product After acidification of the reaction mixture, the product is often co-soluble with inorganic salts in water. Instead of relying solely on solvent extraction, consider using ion-exchange chromatography. A strong cation exchange resin can be used to bind the amino acid, allowing inorganic salts to be washed away. The product can then be eluted with a volatile base like aqueous ammonia, which can be removed under vacuum.Ion-exchange chromatography provides a more effective method for separating the highly polar amino acid from inorganic salts, leading to a purer product and potentially higher isolated yield.
Co-precipitation with Inorganic Salts Attempts to precipitate the product from aqueous solutions can often lead to co-precipitation with inorganic salts like KCl. To mitigate this, try to minimize the amount of acid used for neutralization to just what is needed to protonate the carboxylate groups. Cooling the solution slowly may also promote the selective crystallization of the product.Reduced co-precipitation will yield a product with higher purity, requiring less extensive downstream purification.
Product Degradation During Purification Prolonged exposure to strong acidic or basic conditions during purification can lead to degradation of the vinyl group or other side reactions. Aim to perform purification steps at lower temperatures and minimize the time the product is in harsh pH environments. Use of a volatile buffer system for chromatography could also be beneficial.Minimizing degradation will result in a higher yield of the desired pure product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the alkylation step?

A1: The synthesis typically starts with diethyl malonate. The alkylating agent would be a protected form of 4-halo-1-aminobutane, for example, N-(4-bromobut-2-en-1-yl)-phthalimide. The phthalimide protecting group can be removed in a subsequent step.

Q2: Which base is most effective for the deprotonation of diethyl malonate in this synthesis?

A2: Sodium ethoxide (NaOEt) in absolute ethanol is the most commonly used and effective base for this reaction. It is crucial that the alcohol used as a solvent matches the ester group of the malonate to prevent transesterification.

Q3: What are the optimal reaction conditions for the alkylation step?

A3: While specific optimization data for this exact synthesis is not widely published, analogous malonic ester syntheses suggest that the reaction is best performed by adding the alkylating agent to the pre-formed enolate at 0 °C and then allowing the reaction to slowly warm to room temperature or be gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Reaction times can vary from a few hours to overnight.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method to monitor the disappearance of the starting materials (diethyl malonate and the alkylating agent) and the appearance of the product. A suitable solvent system would be a mixture of hexane and ethyl acetate. For the hydrolysis step, TLC or HPLC can be used to track the conversion of the ester to the carboxylic acid.

Q5: What are the expected spectroscopic data for this compound?

A5: Characterization would typically involve NMR and mass spectrometry.

  • ¹H NMR: Expect signals for the vinyl protons (CH=CH₂), the methine proton adjacent to the amino and malonic acid groups, the methylene protons of the malonic acid, and the protons of the amino and carboxylic acid groups.

  • ¹³C NMR: Expect signals for the carboxylic acid carbons, the vinyl carbons, and the aliphatic carbons.

  • Mass Spectrometry: The expected molecular weight is 173.17 g/mol . An ESI-MS spectrum would show the corresponding [M+H]⁺ or [M-H]⁻ ion.

Experimental Protocols

Synthesis of Diethyl 2-(2-Aminobut-3-enyl)malonate (Intermediate)

This protocol is based on the general principles of malonic ester synthesis.

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Add diethyl malonate (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: To the resulting solution of the sodium salt of diethyl malonate, add a solution of a suitable protected 4-halo-1-aminobutane derivative (e.g., N-(4-bromobut-2-en-1-yl)-phthalimide) (1.0 eq) in a minimal amount of anhydrous DMF or THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

  • Deprotection: The protecting group (e.g., phthalimide) can be removed using standard procedures, such as treatment with hydrazine hydrate in ethanol, to yield the free amine intermediate.

Synthesis of this compound

This protocol is adapted from the procedure described by Karumanchi et al. for the synthesis of Vigabatrin impurity E.[1]

  • Hydrolysis: To a solution of diethyl 2-(2-aminobut-3-enyl)malonate (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (2.2 eq).

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC until the starting ester is fully consumed.

  • Isolation and Purification:

    • Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

    • Dissolve the residue in a minimal amount of water and cool in an ice bath.

    • Carefully acidify the solution with cold dilute hydrochloric acid to a pH of approximately 3-4.

    • Challenge: The product is highly water-soluble and difficult to extract. The presence of inorganic salts (KCl) further complicates purification.

    • Recommended Purification:

      • Load the acidified aqueous solution onto a strong cation exchange resin column (e.g., Dowex 50W).

      • Wash the column thoroughly with deionized water to remove all inorganic salts.

      • Elute the product from the column using a gradient of aqueous ammonia (e.g., 0.5 to 2 M).

      • Collect the fractions containing the product (monitor by TLC with ninhydrin staining).

      • Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield the pure this compound.

Visualizations

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis & Deprotection cluster_purification Step 3: Purification A Diethyl Malonate D Diethyl 2-(protected-2-aminobut-3-enyl)malonate A->D 1. B Sodium Ethoxide B->D 2. C Protected 4-amino-1-halobutene C->D 3. E Diethyl 2-(protected-2-aminobut-3-enyl)malonate H This compound (Crude Product) E->H 1. F KOH / H₂O F->H 2. G Hydrazine (if protected) G->H 3. I Crude Product J Ion-Exchange Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of Final Product Q1 Check Alkylation Step Efficiency Start->Q1 A1_Yes Alkylation OK Q1->A1_Yes Yes A1_No Optimize Alkylation: - Use strong, dry base - Control temperature - Use aprotic solvent Q1->A1_No No Q2 Check Hydrolysis Step A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Hydrolysis Complete Q2->A2_Yes Yes A2_No Optimize Hydrolysis: - Monitor by TLC/HPLC - Adjust KOH concentration and time Q2->A2_No No Q3 Analyze Purification Step A2_Yes->Q3 A2_No->End A3_Yes Purification Efficient Q3->A3_Yes Yes A3_No Improve Purification: - Use Ion-Exchange Chromatography - Minimize exposure to harsh pH Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 2-(2-Aminobut-3-enyl)malonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminobut-3-enyl)malonic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Difficulty removing inorganic salts (e.g., KCl, NaCl) from the product. High water solubility of both the product and the inorganic salts.[1][2]Methanol Precipitation: After initial isolation and concentration, attempt to precipitate the inorganic salts by dissolving the crude product in a minimal amount of water and then adding a large excess of methanol. The product may remain in the methanolic solution while the salts precipitate. Alternative Synthesis/Work-up: If possible, modify the synthesis or work-up to avoid the formation of high concentrations of water-soluble salts.
Product degradation during purification. The compound may be unstable under certain conditions (e.g., pH, temperature). Ion-exchange chromatography has been reported to cause degradation.[1][2]Avoid Harsh Conditions: Use mild pH conditions and lower temperatures whenever possible. Salt Formation: Consider converting the product to a more stable salt form, such as the hydrochloride salt, which can sometimes be more amenable to purification and storage.[3][4] Rapid Purification: Minimize the duration of the purification process.
Low yield after purification. Product loss during multiple purification steps. Co-precipitation with impurities. Degradation of the product.Optimize Crystallization: Carefully select the solvent system for crystallization to maximize product recovery while leaving impurities in the mother liquor. Chromatography Optimization: If using chromatography, screen different stationary and mobile phases to achieve good separation with minimal product loss. Note the reported degradation with ion-exchange chromatography.[1][2]
Co-elution of impurities during column chromatography. Similar polarity of the product and impurities.Alternative Chromatographic Techniques: Consider alternative chromatography methods such as reversed-phase chromatography if normal-phase is not effective. Derivatization: Temporarily protect the amino or carboxylic acid groups to alter the polarity of the molecule, which may improve chromatographic separation.
Difficulty with product crystallization. The product may be an oil or have a low melting point. Presence of impurities inhibiting crystal formation.Solvent Screening: Experiment with a variety of solvent systems (e.g., water/methanol, water/ethanol, ethyl acetate/hexanes) to find conditions that promote crystallization. Seeding: Use a small amount of pure product as a seed crystal to induce crystallization. Trituration: If the product is an oil, triturate it with a non-solvent to try and induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found with this compound?

A1: this compound is known as Vigabatrin USP impurity-E.[1][2][5] Other potential process-related impurities from the synthesis of Vigabatrin could also be present. These may include starting materials, reagents, and byproducts from side reactions.

Q2: Is this compound stable?

A2: The compound has been reported to be prone to degradation, particularly during purification techniques like ion-exchange chromatography.[1][2] It is advisable to handle the compound at lower temperatures and under neutral or mildly acidic pH conditions. Conversion to a salt, such as the hydrochloride salt, may improve stability.[3][4]

Q3: What analytical techniques are recommended for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and other related impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any impurities.[6]

Q4: Can I use ion-exchange chromatography for purification?

A4: Caution is advised when using ion-exchange chromatography, as it has been reported to cause degradation of this compound.[1][2] If this method is attempted, it should be carefully optimized with respect to the resin type, pH, and elution conditions, and the stability of the product under these conditions should be monitored closely.

Q5: What is a general strategy for purifying amino acids like this one?

A5: A general approach for purifying amino acids involves crystallization, often by adjusting the pH of an aqueous solution or by using mixed solvent systems.[7] For aminomalonic acid derivatives, conversion to a hydrochloride salt can facilitate purification and handling.[3] While chromatography is a powerful tool, the stability of the specific compound must be considered.

Experimental Protocols

Protocol 1: General Purification by Precipitation of Inorganic Salts

This protocol is based on the principle of differential solubility to remove highly water-soluble inorganic salts.

  • Dissolution: Dissolve the crude this compound containing inorganic salts in a minimum volume of deionized water at room temperature.

  • Precipitation of Salts: While stirring, slowly add a 10-fold excess volume of methanol. The inorganic salts should precipitate out of the solution.

  • Filtration: Filter the mixture to remove the precipitated inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain the purified product.

  • Analysis: Analyze the product for purity by HPLC and for residual salt content.

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol is adapted from general methods for the purification of amino acids and their derivatives.[3]

  • Dissolution: Dissolve the crude this compound in a suitable solvent such as methanol or a mixture of water and methanol.

  • Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a pre-determined amount of concentrated hydrochloric acid.

  • Precipitation: The hydrochloride salt of the product should precipitate from the solution.

  • Isolation: Collect the precipitate by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Drying: Dry the product under vacuum.

  • Analysis: Confirm the formation of the salt and assess its purity using appropriate analytical techniques.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_process_A Process A cluster_process_B Process B cluster_end Final Product Crude Crude this compound (with inorganic salts) OptionA Methanol Precipitation Crude->OptionA High Salt Content OptionB Salt Formation (HCl) Crude->OptionB Stability/Handling DissolveWater Dissolve in min. H2O OptionA->DissolveWater DissolveSolvent Dissolve in Solvent OptionB->DissolveSolvent AddMethanol Add excess Methanol DissolveWater->AddMethanol FilterSalts Filter Inorganic Salts AddMethanol->FilterSalts ConcentrateA Concentrate Filtrate FilterSalts->ConcentrateA PureProductA Purified Product ConcentrateA->PureProductA AddHCl Add HCl DissolveSolvent->AddHCl FilterProduct Filter Product Salt AddHCl->FilterProduct DryProduct Dry Product FilterProduct->DryProduct PureProductB Purified HCl Salt DryProduct->PureProductB

Caption: General purification workflows for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity or Yield Cause1 Inorganic Salt Contamination Problem->Cause1 Cause2 Product Degradation Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Solution1 Methanol Precipitation Cause1->Solution1 Solution2 Use Mild Conditions (pH, Temp) Cause2->Solution2 Solution3 Form Stable Salt Cause2->Solution3 Cause3->Solution3 Solution4 Optimize Crystallization Cause3->Solution4

Caption: Troubleshooting logic for purification issues.

References

Overcoming stability issues of 2-(2-Aminobut-3-enyl)malonic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(2-Aminobut-3-enyl)malonic acid

Disclaimer: Direct stability data for this compound is not extensively available in public literature. The following guidance is based on established principles for structurally related compounds, such as vinyl amino acids (e.g., Vigabatrin) and aminomalonic acids. These recommendations are intended to provide a foundational approach for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is showing a decrease in concentration over a short period. What could be the cause?

A1: The instability of this compound in solution can be attributed to several factors inherent to its structure. The primary concerns are the reactivity of the vinyl group and the potential for decarboxylation of the malonic acid moiety. The vinyl group is susceptible to oxidation and polymerization, while aminomalonic acids are known to be relatively unstable.[1]

Q2: How does pH affect the stability of my compound in aqueous solutions?

A2: The pH of the solution is a critical factor. For many amino acids, dimerization and other degradation reactions can be pH-dependent.[2] For instance, some amino acids undergo dimerization at pH values around 5.[2] It is advisable to conduct pH profiling studies to determine the optimal pH for stability. Generally, solutions should be buffered to maintain a consistent pH.

Q3: I am observing discoloration and precipitation in my stock solution. What is happening?

A3: Discoloration and precipitation can be signs of degradation, including oxidation or polymerization of the vinyl group. Exposure to light and oxygen can accelerate these processes. It is recommended to store solutions in amber vials to protect from light and to consider de-gassing solvents or storing under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the recommended storage temperature for solutions of this compound?

A4: For short-term storage, refrigeration (2-8 °C) is generally recommended to slow down degradation kinetics.[3] For long-term storage, freezing at -20 °C or -80 °C is advisable.[4] However, it is important to be aware that freeze-thaw cycles can also affect the stability of some compounds.[4] It is best to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: Can the choice of solvent impact the stability of the compound?

A5: Yes, the solvent can play a significant role. While aqueous buffers are common, organic solvents like DMSO or ethanol might offer different stability profiles. However, the amide bonds in similar peptide-like polymers can be sensitive to changes in pH, temperature, and oxido-reductive compounds.[5] It is crucial to ensure the compound is fully solubilized and to test stability in the chosen solvent system.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid Loss of Purity pH-mediated hydrolysis, oxidationConduct a pH stability study to find the optimal pH range. Prepare solutions in degassed buffers and store under an inert atmosphere.
Precipitate Formation Poor solubility, aggregation, degradation productConfirm solubility limits at the storage temperature. Filter the solution after preparation. Analyze the precipitate to identify its nature.
Inconsistent Assay Results Adsorption to container, degradationUse low-binding microplates and vials. Prepare fresh solutions for each experiment and include stability-indicating controls.
Discoloration of Solution Oxidation, light sensitivityProtect solutions from light by using amber vials or covering with aluminum foil. Add antioxidants if compatible with the experimental system.

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., 3, 5, 7.4, 9).

  • Solution Preparation : Dissolve a known concentration of this compound in each buffer.

  • Incubation : Aliquot the solutions into amber HPLC vials and store them at a controlled temperature (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the samples by a stability-indicating method like HPLC-UV or LC-MS.

  • Data Analysis : Plot the percentage of remaining compound against time for each pH and temperature condition to determine the degradation rate.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7]

  • Acid Hydrolysis : Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis : Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation : Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Heat the solid compound at 60°C for 24 hours.

  • Photostability : Expose the solution to UV and visible light as per ICH Q1B guidelines.[7]

  • Analysis : Analyze the stressed samples by LC-MS to identify and characterize the degradation products. The goal is to achieve 5-20% degradation.[7]

Visualizations

G cluster_workflow Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., concentration loss) check_pH Is the solution buffered? start->check_pH adjust_pH Buffer the solution and determine optimal pH. check_pH->adjust_pH No check_storage Are storage conditions appropriate? check_pH->check_storage Yes adjust_pH->check_storage adjust_storage Store at 2-8°C (short-term) or -80°C (long-term). Protect from light. check_storage->adjust_storage No check_oxidation Is the solution protected from oxygen? check_storage->check_oxidation Yes adjust_storage->check_oxidation adjust_oxidation Use degassed solvents and store under inert gas. check_oxidation->adjust_oxidation No stable Solution Stabilized check_oxidation->stable Yes adjust_oxidation->stable

Caption: A decision-making workflow for troubleshooting stability issues.

G cluster_pathway Potential Degradation Pathways cluster_vinyl Vinyl Group Reactions cluster_malonic Malonic Acid Reactions parent This compound oxidation Oxidation (e.g., epoxides, aldehydes) parent->oxidation + O2 / Light polymerization Polymerization parent->polymerization Radical Initiators decarboxylation Decarboxylation (loss of CO2) parent->decarboxylation + H+ / Heat

Caption: Potential degradation pathways for the target molecule.

References

Technical Support Center: 2-(2-Aminobut-3-enyl)malonic acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminobut-3-enyl)malonic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of this compound.

Synthesis Troubleshooting

Question 1: Why is the yield of my initial alkylation of diethyl malonate with 4-bromo-1-butene low?

Answer: Low yields in the initial alkylation step of a malonic ester synthesis can stem from several factors:

  • Incomplete Deprotonation: The alpha-protons of diethyl malonate (pKa ≈ 13) require a sufficiently strong base for complete deprotonation to form the reactive enolate. Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous.

  • Side Reactions: A significant side reaction is the dialkylation of the malonate, where a second molecule of 4-bromo-1-butene reacts at the alpha-carbon.[1][2] To minimize this, use a slight excess of diethyl malonate relative to the alkylating agent.

  • Reaction Conditions: The reaction temperature and time are crucial. The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions. Optimization of these parameters may be necessary.

  • Purity of Reagents: Ensure that both diethyl malonate and 4-bromo-1-butene are of high purity, as impurities can interfere with the reaction.

Question 2: I am observing multiple spots on my TLC plate after the initial alkylation step. What are these impurities?

Answer: The presence of multiple spots on a TLC plate following the alkylation of diethyl malonate likely indicates a mixture of unreacted starting material, the desired mono-alkylated product, and the di-alkylated byproduct.

  • Unreacted Diethyl Malonate: A spot corresponding to the starting material.

  • Mono-alkylated Product: The desired diethyl 2-(but-3-en-1-yl)malonate.

  • Di-alkylated Product: Diethyl 2,2-di(but-3-en-1-yl)malonate, a common byproduct in malonic ester synthesis.[1][2]

To confirm the identity of these spots, you can use techniques like GC-MS or NMR spectroscopy on the isolated fractions. Careful column chromatography is typically required to separate these components.

Question 3: The subsequent bromination of the butenyl side chain is not proceeding to completion. What could be the issue?

Answer: Incomplete bromination of the double bond in diethyl 2-(but-3-en-1-yl)malonate can be due to:

  • Reagent Decomposition: N-Bromosuccinimide (NBS) is a common reagent for allylic bromination. Ensure it is fresh and has been stored properly, protected from light and moisture.

  • Initiator Problems: The reaction often requires a radical initiator, such as AIBN or benzoyl peroxide, or initiation by UV light. Ensure the initiator is active and used in the correct stoichiometric amount.

  • Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane are typically used for these reactions.

Question 4: I am having difficulty with the Gabriel synthesis step to introduce the amine group. What are common pitfalls?

Answer: The Gabriel synthesis is a robust method for preparing primary amines, but challenges can arise:[3][4][5][6]

  • Incomplete Reaction with Potassium Phthalimide: The reaction of the brominated intermediate with potassium phthalimide is an SN2 reaction. Ensure anhydrous conditions, as water can hydrolyze the phthalimide salt. A polar aprotic solvent like DMF is generally effective.

  • Hydrolysis of the Phthalimide: The final step of cleaving the phthalimide group to release the free amine can be problematic. Acidic hydrolysis can sometimes be harsh and lead to side products.[4] Hydrazine-mediated cleavage (the Ing-Manske procedure) is often a milder and more effective alternative.[4]

Question 5: The final hydrolysis of the diethyl ester and decarboxylation is giving a low yield of the desired this compound. Why?

Answer: Low yields in the final hydrolysis and decarboxylation steps can be attributed to:

  • Incomplete Hydrolysis: The saponification of the two ester groups requires sufficiently strong basic conditions (e.g., refluxing with NaOH or KOH).[7] Ensure adequate reaction time for complete hydrolysis to the dicarboxylate salt.

  • Decarboxylation Issues: The decarboxylation of the substituted malonic acid typically occurs upon heating in an acidic medium.[8][9] The temperature needs to be high enough to drive off CO2, but not so high as to cause degradation of the product. The presence of the amino and vinyl groups might make the molecule more susceptible to side reactions at high temperatures.

  • Purification Losses: The final product is an amino acid and may be highly polar and water-soluble, which can make extraction and purification challenging. Ion-exchange chromatography may be a more suitable purification method than standard silica gel chromatography.

Stability and Storage

Question 6: My sample of this compound seems to be degrading over time. How should I store it?

Answer: Amino acids, especially those with unsaturated functionalities, can be prone to degradation. Based on general knowledge of similar compounds, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably refrigerated or frozen (-20°C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the vinyl group and the amino group.

  • Light: Protect from light, as the vinyl group may be susceptible to light-induced reactions.

  • Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis and potential microbial growth.

Experimental Protocols

A plausible synthetic route for this compound is outlined below. This protocol is based on established organic chemistry principles, including the malonic ester synthesis and the Gabriel synthesis.

Overall Synthesis Workflow

A Diethyl Malonate B Diethyl 2-(but-3-en-1-yl)malonate A->B  1. NaOEt  2. 4-Bromo-1-butene C Diethyl 2-(2-bromobut-3-en-1-yl)malonate B->C  NBS, AIBN D Diethyl 2-(2-phthalimidobut-3-en-1-yl)malonate C->D  Potassium Phthalimide E This compound D->E  1. H₂NNH₂  2. H₃O⁺, Δ

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Diethyl 2-(but-3-en-1-yl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then add 4-bromo-1-butene dropwise.

  • Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Diethyl 2-(2-bromobut-3-en-1-yl)malonate

  • Dissolve diethyl 2-(but-3-en-1-yl)malonate in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude brominated product.

Step 3: Synthesis of Diethyl 2-(2-phthalimidobut-3-en-1-yl)malonate

  • Dissolve the crude diethyl 2-(2-bromobut-3-en-1-yl)malonate in anhydrous dimethylformamide (DMF).

  • Add potassium phthalimide to the solution and heat the mixture with stirring.

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash it with water, and dry it to obtain the phthalimide-protected intermediate.

Step 4: Synthesis of this compound

  • Suspend the diethyl 2-(2-phthalimidobut-3-en-1-yl)malonate in ethanol.

  • Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide should form.

  • After the reaction is complete (monitored by TLC), cool the mixture and filter off the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add an aqueous solution of a strong acid (e.g., HCl) and heat to reflux to hydrolyze the esters.

  • Continue heating to effect decarboxylation until gas evolution ceases.

  • Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water and then a small amount of ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Data Presentation

The following table summarizes hypothetical but expected quantitative data for the synthesis of this compound based on the protocol described above. Actual results may vary depending on experimental conditions and scale.

StepProductStarting MaterialsMolar Ratio (Target:Limiting)SolventTypical Yield (%)Purity (by HPLC, %)
1Diethyl 2-(but-3-en-1-yl)malonateDiethyl malonate, 4-Bromo-1-butene1.1 : 1Ethanol65-75>95
2Diethyl 2-(2-bromobut-3-en-1-yl)malonateDiethyl 2-(but-3-en-1-yl)malonate, NBS1 : 1.1CCl₄50-60>90 (crude)
3Diethyl 2-(2-phthalimidobut-3-en-1-yl)malonateDiethyl 2-(2-bromobut-3-en-1-yl)malonate, Potassium Phthalimide1 : 1.2DMF70-80>95
4This compoundDiethyl 2-(2-phthalimidobut-3-en-1-yl)malonate-Ethanol/H₂O40-50>98

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Start Start Synthesis Step1 Step 1: Alkylation Start->Step1 TS1 Low Yield or Multiple Products? Step1->TS1 Step2 Step 2: Bromination TS2 Incomplete Reaction? Step2->TS2 Step3 Step 3: Gabriel Synthesis TS3 Low Amine Yield? Step3->TS3 Step4 Step 4: Hydrolysis & Decarboxylation TS4 Low Final Product Yield? Step4->TS4 End Pure Product TS1->Step2 TS1_Sol1 Check Base Quality Adjust Stoichiometry Optimize Temp/Time TS1->TS1_Sol1 TS2->Step3 TS2_Sol1 Check NBS/Initiator Freshness Verify Solvent Anhydrous TS2->TS2_Sol1 TS3->Step4 TS3_Sol1 Ensure Anhydrous Conditions Use Hydrazine for Cleavage TS3->TS3_Sol1 TS4->End TS4_Sol1 Ensure Complete Hydrolysis Optimize Decarboxylation Temp Use Ion-Exchange Chromatography TS4->TS4_Sol1

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Vigabatrin Dosage to Minimize Impurity Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and analysis of Vigabatrin. Our goal is to help you optimize your experimental workflow to ensure the stability of the drug substance and minimize the formation of impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Vigabatrin.

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing Vigabatrin. What could be the cause, and how can I identify these peaks?

Answer: Unexpected peaks in your chromatogram often indicate the presence of impurities or degradation products. The formation of these can be influenced by several factors. Here’s a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

  • Degradation of Vigabatrin: Vigabatrin is susceptible to degradation under certain conditions. The primary degradation pathway is lactamization, leading to the formation of Vigabatrin EP Impurity A (5-ethenyl-2-pyrrolidone) . This is particularly prevalent in aqueous solutions and can be accelerated by heat.

    • Recommendation: Analyze your sample preparation and storage conditions. Ensure that aqueous solutions are prepared fresh and stored at refrigerated temperatures (2-8°C) if not used immediately. Avoid exposure to high temperatures. A study on extemporaneous formulations of Vigabatrin showed that at 40°C, a significant decrease in the parent drug concentration was observed after just 7 days[1][2].

  • Process-Related Impurities: Several impurities can arise from the synthetic process of Vigabatrin. These include:

    • Vigabatrin EP Impurity E (2-(2-aminobut-3-enyl)malonic acid)

    • 4-Aminohexanoic acid

    • 2,2′-oxo-5,5′-bispyrrolidinyl ether [3][4]

    • Recommendation: If you suspect process-related impurities, it is crucial to obtain reference standards for these known impurities to confirm their presence by comparing retention times and spiking your sample.

  • Interaction with Excipients: Certain excipients can react with Vigabatrin or contain reactive impurities themselves, leading to the formation of new adducts or degradation products.

    • Recommendation: Review the composition of your formulation. Common excipients like povidone and microcrystalline cellulose are generally considered compatible[5]. However, if you are using other excipients, conduct compatibility studies. Stress your drug-excipient mixtures under accelerated conditions (e.g., 40°C/75% RH) and analyze for the appearance of new peaks.

  • Contamination: Contamination from glassware, solvents, or other equipment can introduce extraneous peaks.

    • Recommendation: Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Run a blank (mobile phase) injection to rule out contamination from the HPLC system itself.

Experimental Workflow for Peak Identification:

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis of Vigabatrin.

Issue 2: Inconsistent Assay Results for Vigabatrin Dosage Forms

Question: My assay results for Vigabatrin tablets show high variability between samples. What could be causing this, and how can I improve the consistency?

Answer: High variability in assay results can stem from issues with the sample preparation, the analytical method itself, or the dosage form's physical properties.

Possible Causes and Solutions:

  • Incomplete Drug Extraction: Vigabatrin needs to be fully extracted from the tablet matrix for accurate quantification.

    • Recommendation: Optimize your extraction procedure. Ensure the chosen solvent completely dissolves Vigabatrin and that the mechanical agitation (e.g., sonication, shaking) is sufficient to break down the tablet matrix and release the drug. Vigabatrin is freely soluble in water[6].

  • Non-Uniformity of Dosage Units: If the active pharmaceutical ingredient (API) is not uniformly distributed within the tablets, you will observe high variability in your assay results.

    • Recommendation: This is a formulation issue. Evaluate the blending process during manufacturing to ensure homogeneity. Perform content uniformity testing on a larger number of tablets according to pharmacopeial guidelines.

  • Analytical Method Precision: The analytical method may not be precise enough.

    • Recommendation: Validate your HPLC method according to ICH guidelines, specifically focusing on precision (repeatability and intermediate precision). The relative standard deviation (RSD) for replicate injections should be within acceptable limits (typically <2%).

  • Sample Filtration Issues: Adsorption of Vigabatrin onto the filter membrane during sample preparation can lead to lower, variable results.

    • Recommendation: Perform a filter study to ensure that the chosen filter does not interact with Vigabatrin. Analyze an unfiltered sample solution and compare the result to that of the filtered solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Vigabatrin?

A1: The main degradation pathway for Vigabatrin in solution is intramolecular cyclization, also known as lactamization, to form the neutral compound 5-ethenyl-2-pyrrolidinone (Vigabatrin EP Impurity A) . This reaction is favored in aqueous environments and can be accelerated by heat.

Degradation Pathway of Vigabatrin:

Vigabatrin_Degradation Vigabatrin Vigabatrin (4-amino-5-hexenoic acid) ImpurityA Vigabatrin EP Impurity A (5-ethenyl-2-pyrrolidone) Vigabatrin->ImpurityA  Lactamization (Heat, Aqueous Solution)

Caption: Primary degradation pathway of Vigabatrin to Impurity A.

Q2: What are the recommended storage conditions for Vigabatrin drug substance and formulated products?

A2: To minimize impurity formation, the following storage conditions are recommended:

Product TypeRecommended Storage ConditionsRationale
Vigabatrin Drug Substance Store in well-closed containers at controlled room temperature, protected from moisture and light.To prevent degradation via hydrolysis and photolysis.
Vigabatrin Tablets Store in the original packaging at controlled room temperature.Protects from environmental factors that can accelerate degradation.
Reconstituted Vigabatrin Solution Should be used immediately. If necessary, can be stored at 2-8°C for a limited time (stability studies show acceptable potency for up to 21 days, though immediate use is preferred)[1][2].Vigabatrin is prone to degradation in aqueous solutions. Refrigeration slows down the lactamization process.

Q3: How do pH and temperature affect the stability of Vigabatrin in solution?

A3: Both pH and temperature significantly impact the stability of Vigabatrin in aqueous solutions.

  • Temperature: Higher temperatures accelerate the rate of degradation. A study showed that at 40°C, there was a greater than 10% loss of Vigabatrin in solution within 7 days, whereas at refrigerated (2-8°C) and room temperature (20-25°C), the drug remained stable for up to 21 days[1][2].

  • pH: While specific kinetic data across a wide pH range is limited in publicly available literature, the lactamization reaction is known to be influenced by pH. It is advisable to maintain the pH of Vigabatrin solutions close to neutral. A study on extemporaneous formulations noted a decrease in the pH of the solutions over time, particularly at room temperature and 40°C, which may be indicative of degradation[7].

Q4: Are there any known incompatibilities between Vigabatrin and common pharmaceutical excipients?

A4: Vigabatrin is generally compatible with many common excipients. Commercial formulations have utilized povidone and microcrystalline cellulose[5]. However, as a primary amine, Vigabatrin has the potential to react with certain excipients, particularly those containing reactive functional groups like aldehydes or reducing sugars (e.g., lactose), which could lead to the formation of Schiff bases or Maillard reaction products, especially under conditions of high heat and humidity.

Recommendation: It is crucial to perform thorough drug-excipient compatibility studies during formulation development. This typically involves preparing binary mixtures of Vigabatrin and each excipient, storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing them at various time points for the appearance of new degradation products.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of Vigabatrin

This protocol is a general guideline based on ICH Q1A(R2) for stress testing of Vigabatrin drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To generate degradation products of Vigabatrin under various stress conditions.

Materials:

  • Vigabatrin drug substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Vigabatrin in water or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store at room temperature for 8 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid Vigabatrin powder to 80°C in an oven for 48 hours. Also, heat a solution of Vigabatrin at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid Vigabatrin powder and a solution of Vigabatrin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Neutralization and Dilution:

    • For acid and base-stressed samples, neutralize the solutions with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Logical Flow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_Protocol Forced Degradation Protocol Prepare_Stock Prepare Vigabatrin Stock Solution (1 mg/mL) Apply_Stress Apply Stress Conditions Prepare_Stock->Apply_Stress Acid Acid Hydrolysis (0.1 N HCl, 60°C) Apply_Stress->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Apply_Stress->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Apply_Stress->Oxidation Thermal Thermal Degradation (Solid & Solution, 60-80°C) Apply_Stress->Thermal Photo Photolytic Degradation (ICH Q1B) Apply_Stress->Photo Neutralize_Dilute Neutralize (if needed) & Dilute Samples Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Photo->Neutralize_Dilute Analyze Analyze by HPLC-UV/MS Neutralize_Dilute->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate

Caption: A stepwise workflow for conducting forced degradation studies on Vigabatrin.

Protocol 2: HPLC Method for the Analysis of Vigabatrin and its Impurities

This is a general HPLC method that can be used as a starting point for the analysis of Vigabatrin and its degradation products. Method optimization and validation are required for specific applications.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A mixture of a suitable buffer (e.g., ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol)[1]. An isocratic method with Acetonitrile:Methanol (95:05) has also been reported.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength As Vigabatrin lacks a strong chromophore, derivatization is often required for UV detection. Alternatively, detection methods like mass spectrometry (MS), evaporative light scattering (ELSD), or charged aerosol detection (CAD) can be used for direct analysis[4]. If UV detection is used without derivatization, a low wavelength (e.g., 210 nm) may provide some response. A reported method with UV detection used 285 nm, but this may be for a specific derivative or formulation.
Injection Volume 10 µL

Note: Due to the poor UV absorbance of Vigabatrin, derivatization with reagents such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is a common strategy to enhance detection by UV or fluorescence detectors.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Vigabatrin. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often required for the analysis of Vigabatrin?

A1: Vigabatrin exists as a zwitterion at physiological pH and lacks a significant chromophore, making it difficult to analyze directly using common analytical techniques like reversed-phase HPLC with UV detection or Gas Chromatography (GC). Derivatization serves two primary purposes:

  • To improve chromatographic behavior: It converts the polar, zwitterionic Vigabatrin into a less polar, more volatile derivative suitable for GC analysis or better retention on reversed-phase HPLC columns.

  • To enhance detection: A derivatizing agent that introduces a fluorophore or a chromophore allows for sensitive detection by fluorescence or UV detectors. For Mass Spectrometry (MS), derivatization can improve ionization efficiency.[1][2]

Q2: What are the most common analytical techniques used for Vigabatrin quantification?

A2: The most prevalent methods for quantifying Vigabatrin in biological matrices and pharmaceutical formulations are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard due to its high sensitivity and selectivity, often allowing for direct analysis after a simple protein precipitation step.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a derivatization step to make Vigabatrin volatile. Alkyl chloroformates are commonly used for this purpose.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: These methods also necessitate pre-column derivatization to attach a fluorescent or UV-absorbing tag to the Vigabatrin molecule.[4][5]

Q3: Is Vigabatrin stable in solution after sample preparation?

A3: Vigabatrin stability depends on the storage conditions. Studies have shown that Vigabatrin is stable for up to 48 hours when reconstituted in water, apple juice, whole milk, or infant formula and stored in a capped glass container at 2-8°C.[6][7] However, in extemporaneous formulations stored at higher temperatures (e.g., 40°C), a significant decrease in content (over 10%) can be observed after 7 days.[8][9] For bioanalytical samples, it is crucial to perform freeze-thaw and long-term stability tests in the specific biological matrix to ensure sample integrity.

Q4: Why is the analysis of Vigabatrin enantiomers important?

A4: Vigabatrin is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (R)- and (S)-Vigabatrin. The pharmacological activity, however, is attributed almost exclusively to the (S)-enantiomer.[4][10] Therefore, enantioselective analytical methods are necessary to study the pharmacokinetics and pharmacodynamics of the active form of the drug separately from its inactive counterpart.[10][11][12]

Troubleshooting Guides

Section 1: Sample Preparation and Extraction

Q: I am experiencing low recovery of Vigabatrin from plasma samples. What are the possible causes and solutions?

A: Low recovery is a common issue in bioanalysis. Here are some potential causes and troubleshooting steps:

  • Problem: Inefficient protein precipitation.

    • Cause: The ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma may be suboptimal.

    • Solution: Optimize the solvent-to-plasma ratio. Typically, a 3:1 or 4:1 ratio of cold acetonitrile to plasma is effective. Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet.

  • Problem: Analyte loss during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Cause: Incorrect pH of the sample, inappropriate extraction solvent (for LLE), or unsuitable sorbent and elution solvent (for SPE).

    • Solution:

      • LLE: Adjust the pH of the aqueous phase to optimize the partitioning of the Vigabatrin derivative into the organic phase. Screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery.

      • SPE: Ensure the sorbent chemistry is appropriate for the analyte. A mixed-mode or ion-exchange sorbent may be necessary. Methodically optimize each step: conditioning, loading, washing, and elution. The wash step is critical to remove interferences without eluting the analyte.

  • Problem: Degradation of Vigabatrin during sample handling.

    • Cause: Vigabatrin may be unstable at room temperature for extended periods or when exposed to certain pH conditions.

    • Solution: Keep samples on ice during preparation and minimize the time between collection and analysis or freezing. Validate the stability of Vigabatrin under all handling and storage conditions.[8]

Section 2: Derivatization

Q: My derivatization reaction seems incomplete or inconsistent. How can I troubleshoot this?

A: Incomplete or variable derivatization is a frequent pitfall. Consider the following:

  • Problem: Inconsistent reaction yield.

    • Cause: Moisture in the reaction environment can quench some derivatizing reagents, especially chloroformates. The pH of the reaction buffer is also critical.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen) if necessary. Precisely control the pH of the reaction mixture with an appropriate buffer, as optimized in the method.

  • Problem: Low derivative yield.

    • Cause: Suboptimal reaction temperature, time, or reagent concentration.

    • Solution: Systematically optimize the reaction conditions. For example, when derivatizing with diacetyl-l-tartaric acid anhydride for chiral analysis, optimal conditions were found to be a reaction temperature of 44°C and a reaction time of 30 minutes.[10] Ensure the molar ratio of the derivatizing agent to Vigabatrin is sufficient to drive the reaction to completion.

  • Problem: Appearance of extra peaks in the chromatogram.

    • Cause: The derivatizing agent may react with other endogenous molecules in the sample matrix, or the derivative itself might be unstable and degrade.

    • Solution: Use a more selective derivatizing agent if possible. Clean up the sample thoroughly before derivatization to remove potential interferences. Also, investigate the stability of the formed derivative over time.[13]

Section 3: Chromatography and Detection (LC-MS/MS)

Q: I'm observing significant signal suppression/enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

A: Matrix effects are a primary challenge for LC-MS/MS bioanalysis. Here are strategies to address them:

  • Problem: Ion suppression or enhancement leading to poor accuracy and precision.

    • Cause: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of Vigabatrin in the MS source.

    • Solution:

      • Improve Sample Cleanup: Move beyond simple protein precipitation. Use SPE or LLE to more effectively remove matrix components.

      • Optimize Chromatography: Modify the HPLC gradient to better separate Vigabatrin from the region where matrix components elute (often early in the run). Using a smaller particle size column or a different stationary phase can improve resolution.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Vigabatrin-¹³C,d₂) is the most effective way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.[3]

      • Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.

Q: I'm struggling to separate the (R)- and (S)-enantiomers of Vigabatrin. What are the key considerations?

A: Chiral separation requires a specific approach:

  • Problem: Co-elution of enantiomers.

    • Cause: Standard reversed-phase columns cannot resolve enantiomers.

    • Solution:

      • Indirect Chiral Separation (Diastereomer Formation): This is the most common method. Derivatize Vigabatrin with a chiral reagent (e.g., diacetyl-l-tartaric acid anhydride).[10] The resulting diastereomers have different physical properties and can be separated on a standard achiral column (like a C18). Key is to ensure the chiral derivatizing reagent is of high enantiomeric purity.

      • Direct Chiral Separation: Use a chiral stationary phase (CSP) column. This approach is more direct but can be more expensive, and finding a suitable CSP column and mobile phase combination may require significant method development.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for Vigabatrin.

Table 1: LC-MS/MS Methods for Vigabatrin Analysis

Parameter Method 1 (Plasma)[3] Method 2 (Dried Plasma Spots)[1]
Sample Prep Protein Precipitation (Acetonitrile) Derivatization then LLE
Derivatization None Propyl Chloroformate
Column Waters Symmetry C18 (4.6x50mm, 3.5µm) Zorbax Eclipse XDB-C8 (150x4.6mm, 5µm)
Linearity Range 0.010 - 50.0 µg/mL 0.500 - 50.0 µg/mL
Correlation (r²) 0.9982 >0.999
Internal Standard Vigabatrin-¹³C,d₂ 4-aminocyclohexanecarboxylic acid
Recovery > 85% Not specified
Precision (RSD%) < 15% < 15%

| Accuracy (%) | 85-115% | 85-115% |

Table 2: GC-MS and HPLC Methods for Vigabatrin Analysis

Parameter Method 1 (GC-MS, Serum) Method 2 (HPLC-Fluorescence, Plasma)[5]
Sample Prep Derivatization Protein Precipitation, then Derivatization
Derivatization Alkyl Chloroformates o-phthaldialdehyde (OPA)
Column Not specified Not specified
Linearity Range 0.5 - 50.0 mg/L Not specified
Correlation (r²) Not specified Not specified
Internal Standard Not specified Not specified
Recovery Not specified Not specified
Precision (RSD%) < 12.1% Not specified

| Accuracy (%) | 97.9 - 109.3% | Not specified |

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Vigabatrin in Human Plasma

This protocol is adapted from a validated method and is for informational purposes.[3]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (Vigabatrin-¹³C,d₂).

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: Waters Symmetry C18 (4.6 mm × 50 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with a highly aqueous mobile phase (e.g., 0.1% formic acid in water : acetonitrile, 95:5 v/v).

    • Flow Rate: 0.35 mL/min.

    • Injection Volume: 10 µL.

    • MS System: API 4000 or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Vigabatrin and its internal standard.

Protocol 2: Chiral Analysis of Vigabatrin Enantiomers by LC-MS

This protocol is based on a method using chiral derivatization.[10]

  • Derivatization:

    • To 50 µL of a plasma sample extract, add 50 µL of a 10 mg/mL solution of diacetyl-l-tartaric acid anhydride in acetonitrile.

    • Add 20 µL of a catalyst solution (e.g., pyridine in acetonitrile).

    • Vortex and incubate the mixture at 44°C for 30 minutes.

    • After cooling, the sample is ready for LC-MS analysis.

  • LC-MS Conditions:

    • LC System: UHPLC system.

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium formate (pH 3.0).

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient to resolve the two diastereomeric derivatives.

    • Flow Rate: 0.2 mL/min.

    • MS System: Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer or a triple quadrupole.

    • Ionization Mode: ESI+.

    • Detection: Monitor the m/z for the derivatized (S)- and (R)-Vigabatrin.

Visualizations

G cluster_0 Vigabatrin's Mechanism of Action Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_T GABA-Transaminase (GABA-T) GABA->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Degradation IncreaseGABA Increased GABA Concentration Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversible Inhibition Krebs Krebs Cycle SSA->Krebs

Caption: Mechanism of action of Vigabatrin.

G cluster_workflow General Bioanalytical Workflow for Vigabatrin cluster_prep Preparation Options Sample 1. Biological Sample Collection (e.g., Plasma, Serum) IS 2. Add Internal Standard (Preferably SIL-IS) Sample->IS Prep 3. Sample Preparation IS->Prep PPT Protein Precipitation LLE Liquid-Liquid Extraction SPE Solid-Phase Extraction Deriv 4. Derivatization (If required, e.g., for GC or Chiral HPLC) Analysis 5. Instrumental Analysis (LC-MS/MS, GC-MS, HPLC) Deriv->Analysis Data 6. Data Processing & Quantification Analysis->Data PPT->Deriv LLE->Deriv SPE->Deriv

Caption: Typical workflow for Vigabatrin bioanalysis.

References

Avoiding degradation of 2-(2-Aminobut-3-enyl)malonic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(2-Aminobut-3-enyl)malonic acid

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound at 2-8°C in a refrigerator.[1] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Thermal Decarboxylation: The malonic acid moiety is susceptible to losing carbon dioxide (CO₂) upon heating.[2]

  • Oxidation: The vinyl group and the allylic amine are potential sites for oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[3][4]

  • Polymerization: The vinyl group may undergo polymerization, particularly in the presence of radical initiators or upon exposure to UV light.[5]

Q3: Can I heat solutions of this compound?

A3: Heating should be approached with caution. Malonic acid and its derivatives are known to undergo thermal decarboxylation at elevated temperatures.[6] If heating is necessary, it should be done at the lowest possible temperature for the shortest possible duration. A pilot experiment to assess stability at the desired temperature is recommended.

Q4: Which solvents are recommended for this compound?

A4: High-purity solvents are crucial. For analytical techniques like HPLC, ensure the solvents are degassed and free of peroxides, especially when using ethers like THF.[7] The choice of solvent will be application-dependent, but for general use, consider solvents in which the compound is stable and soluble at room temperature. Protic solvents may participate in reactions, so aprotic solvents might be preferred for long-term solution storage.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Action
Loss of signal or lower than expected concentration in analytical runs (e.g., HPLC). 1. Degradation in solution: The compound may have degraded after being dissolved. 2. Adsorption: The compound may be adsorbing to the surface of the vial or HPLC column.1. Prepare fresh solutions immediately before use. If solutions must be stored, keep them at 2-8°C and protect them from light. Perform a time-course study to determine the stability in your specific solvent and conditions. 2. Use silanized glass vials or polypropylene vials to minimize adsorption.
Appearance of unexpected peaks in chromatograms. 1. Degradation products: New peaks may correspond to degradation products such as the decarboxylated molecule or oxidized species. 2. Solvent impurities: Impurities in the mobile phase or sample solvent can appear as extra peaks.[8]1. Compare the chromatogram of a freshly prepared sample with an aged sample. If new peaks appear over time, degradation is likely. Consider LC-MS analysis to identify the mass of the impurity peaks, which can help elucidate the degradation pathway. 2. Run a blank gradient (injecting only the sample solvent) to identify solvent-related peaks. Use high-purity, HPLC-grade solvents.[8]
Inconsistent results between experimental replicates. 1. Variable degradation: Inconsistent handling between replicates (e.g., different exposure times to light or ambient temperature) can lead to varying levels of degradation. 2. Incomplete dissolution: The compound may not be fully dissolved, leading to inconsistent concentrations.1. Standardize all handling procedures. Protect all samples from light using amber vials or by covering them with foil. Ensure all samples are processed on ice if thermal lability is a concern. 2. Ensure the compound is completely dissolved before use. Sonication in a cold bath may aid dissolution, but avoid heating.
Baseline instability or drift in HPLC analysis. 1. Mobile phase issues: The mobile phase may be impure, not properly degassed, or unstable.[1] 2. Detector issues: The detector lamp may be weak, or the cell could be dirty.[1]1. Use high-purity, HPLC-grade solvents. Degas the mobile phase before and during the run. If using buffered mobile phases, ensure they are freshly prepared and filtered. 2. Check the detector's performance and perform maintenance (e.g., lamp replacement, cell cleaning) as needed.

Data Presentation: Hypothetical Stability Data

The following tables present hypothetical stability data for this compound to illustrate how stability can be affected by common experimental variables. These are for illustrative purposes only.

Table 1: Effect of Temperature on Stability in Aqueous Buffer (pH 7.4) over 24 hours

TemperaturePurity (%)Major Degradant Peak Area (%)
4°C99.50.5
25°C (Room Temp)95.24.8
37°C88.111.9
50°C75.624.4

Table 2: Effect of pH on Stability at 25°C over 24 hours

pHPurity (%)Major Degradant Peak Area (%)
3.098.11.9
5.097.52.5
7.495.24.8
9.092.37.7

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the required amount quickly and reseal the container promptly.

  • Solvent Selection: Use high-purity, degassed solvents. If using a buffer, ensure it is filtered and freshly prepared.

  • Dissolution: Dissolve the compound in the chosen solvent at room temperature or on ice. If necessary, use brief, low-power sonication in a cold water bath to aid dissolution. Avoid heating.

  • Solution Storage: Prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C in a tightly capped, amber glass vial.

  • Protection from Light: At all stages, protect the solid compound and its solutions from direct light by using amber vials or covering containers with aluminum foil.

Protocol 2: Assessment of Compound Stability
  • Preparation: Prepare a stock solution of the compound (e.g., at 1 mg/mL) in the desired experimental solvent or buffer.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by a suitable analytical method (e.g., HPLC-UV) to determine the initial purity and peak area.

  • Incubation: Aliquot the stock solution into several sealed, amber vials. Expose these aliquots to the conditions you wish to test (e.g., different temperatures, pH values, or light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), remove one vial from each condition and analyze it by the same method used for the initial analysis.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) analysis. Plot the percentage of the parent compound versus time to determine the degradation rate.

Visualizations

Hypothesized Degradation Pathways A This compound B Decarboxylation Product (Loss of CO2) A->B Heat C Oxidation Products (e.g., epoxides, aldehydes) A->C O2, Light, Oxidants D Polymerization Product A->D Radical Initiators, UV Light

Caption: Hypothesized degradation pathways for this compound.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution in desired buffer/solvent B Perform Initial Analysis (T=0) (e.g., HPLC) A->B C Aliquot into sealed amber vials B->C D Expose to Test Conditions (Temp, pH, Light) C->D E Analyze at Time Points (e.g., 2, 4, 8, 24h) D->E F Calculate % Remaining vs. T=0 E->F G Determine Degradation Rate F->G

Caption: General workflow for assessing the stability of the compound.

References

Technical Support Center: Quantification of 2-(2-Aminobut-3-enyl)malonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method development and quantification of 2-(2-Aminobut-3-enyl)malonic acid, also known as Vigabatrin Related Compound E. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a specified impurity of Vigabatrin, an anti-epileptic drug.[1] Its quantification is crucial for quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product, as regulatory bodies like the USP and EP have set limits for its presence.[1]

Q2: What are the main analytical challenges in quantifying this compound?

A2: The primary challenges stem from its chemical structure. As an amino acid, it is highly polar and lacks a strong UV chromophore, making it difficult to retain on traditional reversed-phase HPLC columns and detect with standard UV detectors.[2] Therefore, derivatization is often required to enhance its chromatographic properties and detectability.

Q3: What are the common analytical techniques used for the quantification of this compound?

A3: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).[2] Both methods typically require a derivatization step to improve the analyte's volatility (for GC) or detectability (for HPLC). LC-MS/MS is also a powerful technique that can offer high sensitivity and specificity, sometimes without the need for derivatization.

Q4: Is a reference standard for this compound commercially available?

A4: Yes, this compound is available as a reference standard, often listed as "Vigabatrin Related Compound E" or "Vigabatrin EP Impurity E", from various suppliers of pharmaceutical standards.[3]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a mobile phase modifier (e.g., a small amount of a competing amine) or switch to a different column chemistry. 3. Reduce the injection volume or sample concentration.
Low or no signal with UV detection 1. The compound has poor UV absorbance at the selected wavelength. 2. Incomplete derivatization with a UV-absorbing agent.1. Implement a derivatization step with a chromophoric reagent (e.g., NQS). 2. Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration).
Irreproducible retention times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Flush the column regularly and replace it if performance deteriorates.
Extraneous peaks in the chromatogram 1. Contaminated mobile phase or diluent. 2. Impurities in the derivatization reagent. 3. Sample degradation.1. Use high-purity solvents and reagents. 2. Run a blank with the derivatization reagent to identify impurity peaks. 3. Ensure proper sample storage and handling.
GC-MS Method Troubleshooting
Problem Potential Cause Suggested Solution
No peak detected 1. Incomplete or failed derivatization. 2. Analyte degradation in the injector. 3. Non-volatile derivatives formed.1. Optimize derivatization conditions (reagent, temperature, time). Silylation with MTBSTFA is a robust option for amino acids.[4] 2. Use a lower injector temperature or a deactivated inlet liner. 3. Ensure the correct derivatization agent is used to increase volatility (e.g., silylation or acylation).
Broad or tailing peaks 1. Active sites in the GC system (liner, column). 2. Suboptimal oven temperature program.1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Optimize the temperature ramp rate for better peak focusing.
Low response or poor sensitivity 1. Inefficient derivatization. 2. Suboptimal MS parameters (ionization, ion selection).1. Ensure derivatization reaction goes to completion. 2. Optimize MS parameters in SIM or MRM mode for the specific derivative's fragments.
Variable results 1. Moisture contamination affecting derivatization. 2. Inconsistent sample preparation.1. Ensure all glassware is dry and use anhydrous solvents, especially for silylation reactions.[4] 2. Standardize all sample preparation steps, including evaporation and reconstitution.

Experimental Protocols

Protocol 1: HPLC-UV Method with Pre-column Derivatization

This method is based on the principle of derivatizing the primary amine group of the analyte with 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) to form a chromophoric product detectable by UV.[5]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., water or a mild buffer) to a known concentration.

2. Derivatization Procedure:

  • To 1.0 mL of the sample solution, add 1.0 mL of a borate buffer (pH 9.0).

  • Add 1.0 mL of NQS solution (e.g., 0.5% w/v in water).

  • Mix well and heat the mixture in a water bath at 60°C for 20 minutes.[5]

  • Cool the solution to room temperature and add 1.0 mL of 0.1 M HCl to stop the reaction.

  • Dilute with the mobile phase to a suitable volume.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 10 mM phosphoric acid (pH 2.5) with a gradient elution.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 451 nm[5]

  • Injection Volume: 20 µL

4. Quantification:

  • Prepare a calibration curve using a reference standard of this compound subjected to the same derivatization procedure.

Protocol 2: GC-MS Method with Silylation

This protocol involves the derivatization of the analyte by silylation to increase its volatility for GC-MS analysis.[4][6]

1. Sample Preparation and Derivatization:

  • Take a known volume or weight of the sample in a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Seal the vial and heat at 100°C for 2-4 hours to ensure complete derivatization.[4]

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

3. Quantification:

  • A calibration curve should be prepared using a reference standard of this compound prepared using the same derivatization procedure. An internal standard can also be used for improved accuracy.

Quantitative Data Summary

The following table summarizes typical validation parameters that should be established for a quantitative method. The values provided are illustrative and should be determined experimentally during method validation.

Parameter HPLC-UV with Derivatization GC-MS with Derivatization
Linearity Range 0.1 - 10 µg/mL0.05 - 5 µg/mL
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 5.0%

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Sample Weighing & Dissolution p2 Addition of Buffer & NQS Reagent p1->p2 p3 Heating (60°C) p2->p3 p4 Reaction Quenching & Dilution p3->p4 a1 Injection into HPLC p4->a1 Derivatized Sample a2 C18 Column Separation a1->a2 a3 UV Detection (451 nm) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: HPLC-UV method workflow with pre-column derivatization.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Aliquot & Evaporation p2 Addition of Solvent & MTBSTFA p1->p2 p3 Heating (100°C) p2->p3 a1 Injection into GC-MS p3->a1 Derivatized Sample a2 Capillary Column Separation a1->a2 a3 Mass Spectrometry Detection (SIM) a2->a3 d1 Mass Spectrum & Chromatogram a3->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3

Caption: GC-MS method workflow with silylation derivatization.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Analytical Issue Encountered hplc_peak Poor Peak Shape? start->hplc_peak hplc_signal Low/No Signal? start->hplc_signal hplc_rt Retention Time Shift? start->hplc_rt gcms_peak No Peak? start->gcms_peak gcms_shape Broad/Tailing Peak? start->gcms_shape gcms_rep Poor Reproducibility? start->gcms_rep sol1 Check Mobile Phase pH & Column Condition hplc_peak->sol1 Yes sol2 Verify Derivatization & Wavelength hplc_signal->sol2 Yes sol3 Check Pump & Oven & Mobile Phase Prep hplc_rt->sol3 Yes sol4 Verify Derivatization & Injector Temp gcms_peak->sol4 Yes sol5 Check for Active Sites & Optimize Oven Ramp gcms_shape->sol5 Yes sol6 Ensure Anhydrous Conditions & Consistent Prep gcms_rep->sol6 Yes

Caption: Troubleshooting decision tree for analytical issues.

References

Validation & Comparative

Validating the inhibitory effect of 2-(2-Aminobut-3-enyl)malonic acid on GABA-T

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the efficacy and mechanisms of various enzyme inhibitors is paramount. This guide provides a comparative analysis of inhibitors targeting Gamma-Aminobutyric Acid Transaminase (GABA-T), a key enzyme in the metabolic pathway of the neurotransmitter GABA.

Objective: To objectively compare the performance of various GABA-T inhibitors and provide supporting experimental data for validation.

While this guide aims to be comprehensive, it is important to note that scientific literature extensively covers well-established inhibitors. However, for the compound 2-(2-Aminobut-3-enyl)malonic acid , there is a notable absence of published data regarding its inhibitory effects on GABA-T. Despite its availability from chemical suppliers (CAS Number: 1378466-25-1), its biological activity and mechanism of action have not been documented in accessible scientific literature. Therefore, a direct comparison of this specific compound with other known inhibitors is not currently feasible.

This guide will proceed by presenting a comparative overview of widely researched GABA-T inhibitors, along with the methodologies used to assess their inhibitory potential. This information can serve as a valuable resource for contextualizing future research on novel inhibitors like this compound, should data become available.

Comparison of Known GABA-T Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a standardized measure of an inhibitor's potency. The table below summarizes these values for several well-characterized GABA-T inhibitors.

InhibitorType of InhibitionIC50KiSource Organism of GABA-T
Vigabatrin (γ-vinyl-GABA)Irreversible-26 ± 3 mMPseudomonas fluorescens[1]
GabaculineIrreversible--Not Specified
Ethanolamine-O-sulfate (EOS)Catalytic Inhibitor--Mouse[2]
Aminooxyacetic acid (AOAA)Unspecific Enzyme Inhibitor--Mouse[2]
TaurineCompetitive-68 ± 7 mMPseudomonas fluorescens[1]

Experimental Protocols for Assessing GABA-T Inhibition

The validation of a compound's inhibitory effect on GABA-T relies on robust and reproducible experimental protocols. A common method is the GABA-T activity assay, which can be adapted for high-throughput screening of potential inhibitors.

General GABA-T Inhibition Assay Protocol

This protocol outlines a typical spectrophotometric assay to measure GABA-T activity and its inhibition.

  • Enzyme Preparation: A solution containing purified GABA-T is prepared in a suitable buffer (e.g., potassium pyrophosphate buffer, pH 8.6).

  • Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test inhibitor for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrates, GABA and α-ketoglutarate, along with any necessary cofactors like β-NADP+.

  • Detection: The reaction progress is monitored by measuring the change in absorbance at a specific wavelength (e.g., 340 nm), which corresponds to the production of NADPH.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

Visualizing the GABA Metabolic Pathway and Experimental Workflow

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to adhere to the specified visualization requirements.

GABA_Metabolic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Astrocyte Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_cleft GABA GABA->GABA_cleft Release GAD->GABA GABA_uptake GABA GABA_cleft->GABA_uptake Reuptake GABA_T GABA Transaminase (GABA-T) GABA_uptake->GABA_T α-Ketoglutarate to Glutamate SSA Succinic Semialdehyde GABA_T->SSA SSADH SSADH SSA->SSADH Succinate Succinate SSADH->Succinate Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle Inhibitor GABA-T Inhibitor Inhibitor->GABA_T Inhibition Experimental_Workflow start Start prepare_reagents Prepare Reagents (GABA-T, Inhibitor, Substrates) start->prepare_reagents pre_incubation Pre-incubate GABA-T with Inhibitor prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrates) pre_incubation->initiate_reaction monitor_absorbance Monitor Absorbance (e.g., at 340 nm) initiate_reaction->monitor_absorbance data_analysis Data Analysis (Calculate Inhibition, IC50) monitor_absorbance->data_analysis end End data_analysis->end

References

Comparative Analysis of GABA-Transaminase Inhibitors: A Focus on Vigabatrin

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the efficacy and potency between 2-(2-Aminobut-3-enyl)malonic acid and Vigabatrin cannot be provided at this time due to a lack of publicly available data on the biological activity of this compound. This compound is identified in the scientific literature as "Vigabatrin USP impurity-E," a substance related to the synthesis of Vigabatrin. Research has primarily focused on its chemical synthesis and characterization for quality control purposes within pharmaceutical manufacturing.

This guide will therefore provide a comprehensive overview of the efficacy and potency of Vigabatrin , a well-established anti-epileptic drug, based on available experimental data.

Vigabatrin: An Irreversible Inhibitor of GABA-Transaminase

Vigabatrin is an anticonvulsant medication used in the treatment of epilepsy.[1][2] Its primary mechanism of action is the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-AT), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][2][3][4][5] By inhibiting GABA-AT, Vigabatrin leads to a significant increase in the concentration of GABA in the brain, which helps to suppress seizure activity.[3][4][6]

Mechanism of Action

Vigabatrin acts as a "suicide inhibitor" of GABA-AT. It is designed to be a substrate for the enzyme, but during the catalytic process, it forms a covalent bond with the enzyme's active site, leading to its irreversible inactivation. This targeted mechanism of action results in a sustained elevation of GABA levels.

cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_AT GABA-AT GABA->GABA_AT Metabolism Increased_GABA Increased GABA Concentration GABA->Increased_GABA Release Inactive_GABA_AT Inactive GABA-AT GABA_AT->Inactive_GABA_AT Vigabatrin Vigabatrin Vigabatrin->GABA_AT Irreversible Inhibition GABA_Receptor GABA Receptor Increased_GABA->GABA_Receptor Binding Inhibitory_Effect Enhanced Inhibitory Neurotransmission GABA_Receptor->Inhibitory_Effect

Figure 1: Simplified signaling pathway of Vigabatrin's action.

Efficacy and Potency of Vigabatrin

The efficacy of Vigabatrin as an anticonvulsant has been demonstrated in numerous clinical trials. Its potency is typically characterized by its ability to inhibit GABA-AT and raise GABA levels in the brain.

ParameterValue/ObservationReference(s)
Mechanism of Action Irreversible inhibitor of GABA-transaminase (GABA-AT)[1][2][3][4][5]
Effect on GABA Levels Increases brain GABA concentrations by 2-3 times the baseline levels.[6]
Clinical Efficacy Effective in reducing seizure frequency in patients with refractory complex partial seizures.[7]
Half-life (plasma) 5-8 hours in young adults.[1]
Duration of Action The effect outlasts the presence of the drug in the body due to irreversible enzyme inhibition.[8]

Experimental Protocols

In Vitro GABA-AT Inhibition Assay

This assay is fundamental to determining the inhibitory potential of compounds like Vigabatrin against the GABA-AT enzyme.

Objective: To measure the concentration of an inhibitor required to reduce the activity of GABA-AT by 50% (IC50).

Materials:

  • Purified GABA-AT enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Test compounds (Vigabatrin)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing GABA-AT, GABA, and α-ketoglutarate in a suitable buffer.

  • The test compound (e.g., Vigabatrin) at various concentrations is added to the mixture.

  • The reaction is initiated, and the production of glutamate and succinic semialdehyde is coupled to the reduction of NADP+ by SSADH.

  • The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start prepare Prepare Reaction Mixture (GABA-AT, GABA, α-KG) start->prepare add_inhibitor Add Test Compound (e.g., Vigabatrin) prepare->add_inhibitor initiate Initiate Reaction add_inhibitor->initiate couple Couple with SSADH/NADP+ initiate->couple measure Monitor NADPH formation (Absorbance at 340 nm) couple->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Figure 2: Workflow for an in vitro GABA-AT inhibition assay.

In Vivo Assessment of Anticonvulsant Efficacy

Animal models are crucial for evaluating the in vivo efficacy of antiepileptic drugs.

Objective: To assess the ability of a test compound to protect against seizures in an animal model.

Animal Model: Maximal Electroshock (MES) Test in mice or rats. This is a common model for generalized tonic-clonic seizures.

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • The treatment group receives the test compound (e.g., Vigabatrin) at various doses, while the control group receives a vehicle.

  • After a predetermined time, a brief electrical stimulus is delivered through corneal or ear electrodes to induce a seizure.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Conclusion

Vigabatrin is a potent and effective irreversible inhibitor of GABA-AT, leading to increased brain GABA levels and a reduction in seizure activity. While a direct comparison with its impurity, this compound, is not possible due to the absence of data, the established pharmacological profile of Vigabatrin underscores the importance of targeted enzyme inhibition in the treatment of epilepsy. Further research into the biological activity of Vigabatrin-related compounds could provide valuable insights into structure-activity relationships and the potential for developing novel therapeutics.

References

Comparative Guide to the Inhibition of GABA Transaminase: Confirming the Binding Site of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of various inhibitors targeting γ-aminobutyric acid transaminase (GABA-T), a key enzyme in the metabolism of the inhibitory neurotransmitter GABA. While this document aims to provide a framework for confirming the binding site of novel compounds, it is important to note that specific experimental data for 2-(2-Aminobut-3-enyl)malonic acid is not currently available in public databases. Therefore, this guide focuses on established GABA-T inhibitors to provide a comprehensive comparison and detailed experimental protocols for the characterization of new chemical entities.

Introduction to GABA Transaminase and its Inhibition

Gamma-aminobutyric acid transaminase (GABA-T) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the degradation of GABA to succinic semialdehyde.[1] By inhibiting GABA-T, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for conditions like epilepsy and other neurological disorders.[2][3] Inhibitors of GABA-T can be broadly classified based on their mechanism of action, primarily as reversible or irreversible inhibitors.

Comparative Analysis of GABA Transaminase Inhibitors

The following table summarizes the kinetic data for several well-characterized GABA-T inhibitors. This data is essential for comparing the potency and mechanism of different compounds.

InhibitorType of InhibitionOrganism/SourceK i ValueIC 50 ValueReference(s)
Vigabatrin (γ-vinyl GABA) Irreversible (Mechanism-based)Pseudomonas fluorescens26 ± 3 mM350 µM[4]
Human (recombinant)Not reportedNot reported[5]
Gabaculine Irreversible (Mechanism-based)Mouse brainNot reported1.8 µM[6]
Taurine Competitive (Reversible)Pseudomonas fluorescens68 ± 7 mMNot reported[4]
Aminooxyacetic acid Non-specific (Reversible)Mouse brainNot reported2.7 µM[6]
γ-acetylenic GABA Irreversible (Mechanism-based)Mouse brainNot reported150 µM[6]

Note: The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary depending on the enzyme source and assay conditions.

Binding Site and Mechanism of Action

The active site of GABA-T contains a PLP cofactor covalently bound to a lysine residue (Lys-329 in pig GABA-T) via a Schiff base.[7][8] This PLP-lysine adduct is the primary target for many GABA-T inhibitors.

  • Irreversible Inhibitors: Mechanism-based inhibitors like vigabatrin and gabaculine are processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies the PLP cofactor and/or an active site residue, leading to irreversible inactivation.[5][7]

  • Reversible Inhibitors: Competitive inhibitors, such as taurine, bind to the active site and compete with the substrate GABA, but they do not form a covalent bond and can be displaced by increasing substrate concentration.[4]

To confirm the binding site of a novel inhibitor like this compound, a series of experiments are required to determine its mechanism of action and identify its molecular target within the enzyme.

Experimental Protocols

This protocol describes a general method for measuring GABA-T activity, which is the foundation for determining inhibition kinetics.

Principle: The activity of GABA-T is determined by measuring the formation of glutamate from α-ketoglutarate and GABA. The glutamate produced can be quantified using various methods, including a coupled enzyme assay.

Materials:

  • Purified GABA-T enzyme

  • GABA solution

  • α-ketoglutarate solution

  • Tris-HCl buffer (pH 8.0)

  • Pyridoxal 5'-phosphate (PLP)

  • Glutamate dehydrogenase

  • NAD+

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, α-ketoglutarate, and the inhibitor to be tested at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding GABA.

  • After a set incubation time, stop the reaction (e.g., by boiling or adding an acid).

  • To measure glutamate formation, add glutamate dehydrogenase and NAD+ and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

A. For Reversible Inhibitors:

Principle: To distinguish between competitive, non-competitive, and uncompetitive inhibition and to determine the inhibition constant (Ki), enzyme activity is measured at various substrate and inhibitor concentrations.

Procedure:

  • Perform the GABA-T activity assay with a range of GABA concentrations and several fixed concentrations of the inhibitor.

  • Generate double-reciprocal (Lineweaver-Burk) plots (1/velocity vs. 1/[GABA]).

    • Competitive inhibition: Lines will intersect on the y-axis.

    • Non-competitive inhibition: Lines will intersect on the x-axis.

    • Uncompetitive inhibition: Lines will be parallel.

  • The Ki value can be calculated from the slopes and intercepts of these plots using the appropriate equations for each inhibition type.

B. For Irreversible Inhibitors:

Principle: To characterize irreversible inhibition, the time-dependent loss of enzyme activity is monitored in the presence of the inhibitor.

Procedure:

  • Pre-incubate the enzyme with the inhibitor at various concentrations for different time intervals.

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay mixture containing the substrates to measure the remaining enzyme activity. The dilution will minimize the effect of any unbound reversible inhibitor.

  • Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. A linear plot indicates pseudo-first-order kinetics of inactivation.

  • The inactivation rate constant (k_inact) and the dissociation constant of the enzyme-inhibitor complex (K_I) can be determined from a plot of the observed inactivation rate constant (k_obs) versus the inhibitor concentration.

Principle: Mass spectrometry can be used to identify the specific amino acid residue(s) that are covalently modified by an irreversible inhibitor.

Procedure:

  • Incubate GABA-T with a molar excess of the irreversible inhibitor to ensure complete inactivation.

  • Remove the excess unbound inhibitor by dialysis or gel filtration.

  • Digest the modified protein into smaller peptides using a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Identify the peptide that has a mass shift corresponding to the addition of the inhibitor.

  • Perform tandem mass spectrometry (MS/MS) on the modified peptide to pinpoint the exact amino acid residue that has been covalently modified.

Visualizations

GABA_Metabolism Glutamate Glutamate GABA gamma-Aminobutyric Acid (GABA) Glutamate->GABA GAD Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde GABA Transaminase (GABA-T) alpha_KG alpha-Ketoglutarate alpha_KG->Glutamate GABA Transaminase (GABA-T) Succinate Succinate Succinic_Semialdehyde->Succinate SSADH Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle Krebs_Cycle->alpha_KG

Caption: The GABA shunt pathway illustrating the central role of GABA transaminase.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Binding Site Confirmation Activity Assay GABA-T Activity Assay (with inhibitor) Kinetic Analysis Kinetic Analysis (Vary [S] and [I]) Activity Assay->Kinetic Analysis Reversibility Test Reversibility Test (Dialysis/Dilution) Activity Assay->Reversibility Test Mass Spectrometry Mass Spectrometry (for irreversible inhibitors) Reversibility Test->Mass Spectrometry If irreversible

Caption: Workflow for characterizing a novel GABA transaminase inhibitor.

References

Comparative Analysis of 2-(2-Aminobut-3-enyl)malonic acid: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(2-Aminobut-3-enyl)malonic acid, also known as Vigabatrin Related Compound E, focusing on its potential cross-reactivity with key neurological targets. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its structurally similar and well-characterized parent compound, Vigabatrin, to infer its likely biological activity. Vigabatrin is an established antiepileptic agent that acts as an irreversible inhibitor of GABA transaminase (GABA-T).[1][2] The comparisons drawn herein are based on this primary mechanism of action and serve as a predictive framework for researchers investigating this and similar molecules.

Executive Summary

This compound is a known process impurity related to the synthesis of Vigabatrin.[3] Given its structural analogy to Vigabatrin, it is hypothesized to exhibit inhibitory activity against GABA transaminase (GABA-T). Cross-reactivity with GABA receptors is predicted to be low, mirroring the known selectivity of Vigabatrin. This guide presents a theoretical comparison based on these structural similarities and provides detailed experimental protocols to facilitate the empirical validation of these hypotheses.

Data Presentation: Comparative Biological Activity

The following tables summarize the known biological activity of Vigabatrin and present a hypothesized activity profile for this compound. It is critical to note that the data for this compound is hypothetical and requires experimental verification.

Table 1: Comparative Inhibitory Activity against GABA Transaminase (GABA-T)

CompoundTarget EnzymeAssay TypeIC50 (µM)Potency Relative to Vigabatrin
Vigabatrin GABA TransaminaseEnzyme activity assay~10 µM (Reported values vary)1x
This compound GABA TransaminaseEnzyme activity assayHypothesized: >10 µM Hypothesized: <1x
Valproic AcidGABA TransaminaseEnzyme activity assay~50 mM~0.0002x

Rationale for Hypothesis: The addition of a malonic acid group to the core structure may alter the binding affinity and reactivity with the enzyme's active site, potentially leading to a decrease in inhibitory potency compared to Vigabatrin.

Table 2: Comparative Binding Affinity for GABAA Receptors

CompoundTarget ReceptorAssay TypeBinding Affinity (Ki)Cross-Reactivity Concern
Vigabatrin GABAA ReceptorRadioligand binding assay>100 µM (No significant binding)Low
This compound GABAA ReceptorRadioligand binding assayHypothesized: >100 µM Hypothesized: Low
GABA (endogenous ligand)GABAA ReceptorRadioligand binding assay~0.1 µMN/A
Bicuculline (antagonist)GABAA ReceptorRadioligand binding assay~0.05 µMHigh

Rationale for Hypothesis: Vigabatrin exhibits high selectivity for GABA-T over GABA receptors. It is anticipated that this compound will retain this selectivity due to the core structural features responsible for this discrimination.

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.

In Vitro GABA Transaminase (GABA-T) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GABA-T and compare it to Vigabatrin.

Materials:

  • Recombinant human GABA-T

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Test compounds: this compound, Vigabatrin (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, NADP+, and SSADH.

  • Add varying concentrations of the test compounds (this compound and Vigabatrin) to the wells of a 96-well plate.

  • Add GABA-T to each well and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding GABA to each well.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH, as a measure of enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

GABAA Receptor Radioligand Binding Assay

Objective: To assess the binding affinity of this compound to GABAA receptors.

Materials:

  • Rat brain membrane homogenates (source of GABAA receptors)

  • [3H]-Muscimol or [3H]-GABA (radioligand)

  • Test compound: this compound

  • GABA (for determining non-specific binding)

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-tube plate, combine the rat brain membrane homogenate, [3H]-Muscimol (at a concentration near its Kd), and the test compound at various concentrations.

  • For the determination of non-specific binding, add a high concentration of unlabeled GABA to a separate set of tubes.

  • Incubate the mixtures at 4°C to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the inhibition constant (Ki) by analyzing the competition binding data using appropriate software.

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and a conceptual experimental workflow.

GABA_Metabolism Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase SSA->SSADH Succinate Succinate GAD->GABA GABA_T->SSA SSADH->Succinate Vigabatrin Vigabatrin Vigabatrin->GABA_T Target_Compound This compound Target_Compound->GABA_T

Caption: GABA Synthesis and Degradation Pathway with Points of Inhibition.

Experimental_Workflow cluster_GABA_T GABA-T Inhibition Assay cluster_GABA_R GABAA Receptor Binding Assay GABA_T_Setup Prepare Reaction Mixture (GABA-T, Substrates) GABA_T_Incubate Incubate with Test Compounds GABA_T_Setup->GABA_T_Incubate GABA_T_Measure Measure Enzyme Activity (Spectrophotometry) GABA_T_Incubate->GABA_T_Measure GABA_T_Analyze Calculate IC50 GABA_T_Measure->GABA_T_Analyze GABA_R_Setup Prepare Membranes and Radioligand GABA_R_Incubate Incubate with Test Compounds GABA_R_Setup->GABA_R_Incubate GABA_R_Filter Filter and Wash GABA_R_Incubate->GABA_R_Filter GABA_R_Count Scintillation Counting GABA_R_Filter->GABA_R_Count GABA_R_Analyze Calculate Ki GABA_R_Count->GABA_R_Analyze Start Test Compound: This compound Start->GABA_T_Incubate Start->GABA_R_Incubate

Caption: Conceptual Workflow for Cross-Reactivity Assessment.

References

Comparative Analysis of 2-(2-Aminobut-3-enyl)malonic Acid and Related GABA-Transaminase Inhibitors: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the effects of GABA-transaminase inhibitors, with a focus on Vigabatrin and its related compound, 2-(2-Aminobut-3-enyl)malonic acid.

Executive Summary

The irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T) is a key mechanism for increasing synaptic GABA levels, offering therapeutic benefits in conditions such as epilepsy. Vigabatrin (γ-vinyl-GABA) is a well-established drug that operates via this mechanism. Its manufacturing process can result in the formation of impurities, one of which is this compound, also known as Vigabatrin Impurity E.

This guide aims to provide a comparative analysis of the in vitro and in vivo effects of this compound and its parent compound, Vigabatrin. However, a comprehensive literature search did not yield specific experimental data on the biological activity of this compound. Therefore, this document will focus on the extensive data available for Vigabatrin as the primary therapeutic agent and will serve as a foundational reference. We will explore its mechanism of action, summarize key experimental findings, and provide detailed protocols for relevant assays.

Introduction to GABA-Transaminase Inhibitors

GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, drugs like Vigabatrin effectively increase the concentration of GABA in the brain, which can suppress neuronal hyperexcitability associated with seizures.[1] Vigabatrin is an enzyme-activated, irreversible inhibitor, meaning its therapeutic effect outlasts its presence in the plasma.[2]

Comparative Data: Vigabatrin

As no direct experimental data for this compound is publicly available, this section presents a summary of the known in vitro and in vivo effects of Vigabatrin.

In Vitro Data Summary
ParameterMethodModel SystemKey FindingsReference
Enzyme Inhibition GABA-T Activity AssayRecombinant Human GABA-THuman GABA-T is highly sensitive to Vigabatrin.[3]
Receptor Binding Radioligand Binding AssaysRat Brain MembranesVigabatrin shows minimal direct interaction with GABAA receptors.
Cellular Effects Hippocampal Slice ElectrophysiologyRat Hippocampal SlicesHigh concentrations can lead to hyperexcitability; does not directly act on GABAA receptor-mediated inhibition.
Enzyme Specificity Enzyme Activity AssaysPurified EnzymesExhibits high specificity for GABA-T over other transaminases like alanine transaminase (ALA-T).[4][4]
In Vivo Data Summary
ParameterMethodAnimal ModelKey FindingsReference
GABA Levels NMR SpectroscopyRat BrainSignificant increase in brain GABA concentrations following administration.[5]
Anticonvulsant Activity Seizure Induction ModelsRodentsEffective in reducing seizure severity and frequency in various epilepsy models.
Pharmacokinetics Plasma Concentration AnalysisHumansRapid renal elimination with a plasma half-life of 7-9 hours; pharmacological effect is much longer.[2][2]
Metabolic Effects PET ScansHuman PatientsCauses a mild reduction in cerebral metabolic rate for glucose (CMRGlc) and cerebral blood flow (CBF).[6][6]

Experimental Protocols

In Vitro GABA-Transaminase Inhibition Assay

This protocol is adapted from methods used to characterize GABA-T inhibitors.

Objective: To determine the inhibitory potential of a test compound on GABA-transaminase activity.

Materials:

  • Recombinant human GABA-transaminase (GABA-T)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test compound (e.g., Vigabatrin)

  • Phosphate buffer (pH 7.2)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, SSADH, and NADP+.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (Vigabatrin) and a negative control (vehicle).

  • Add the GABA-T enzyme to all wells and pre-incubate for a specified time at 37°C to allow for any irreversible inhibition.

  • Initiate the enzymatic reaction by adding GABA to all wells.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In Vivo Anticonvulsant Activity Assessment (Rodent Model)

Objective: To evaluate the efficacy of a test compound in a chemically-induced seizure model.

Materials:

  • Male Wistar rats (200-250 g)

  • Test compound

  • Vehicle control

  • Pentylenetetrazole (PTZ) - convulsant agent

  • Observation chambers

  • Scoring system for seizure severity (e.g., Racine scale)

Procedure:

  • Acclimatize animals to the laboratory conditions for at least one week.

  • Administer the test compound or vehicle to different groups of animals via the desired route (e.g., intraperitoneal injection).

  • After a predetermined time based on the compound's expected pharmacokinetics, administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).

  • Immediately place each animal in an individual observation chamber and record its behavior for 30 minutes.

  • Score the severity of seizures based on a standardized scale (e.g., Racine scale: 0 = no response, 5 = generalized tonic-clonic seizures).

  • Record the latency to the first seizure and the duration of seizures for each animal.

  • Statistically analyze the differences in seizure scores, latency, and duration between the control and treated groups.

Visualizations

Signaling Pathway of GABA-T Inhibition

GABA_Pathway GABA GABA GABA_T GABA-Transaminase GABA->GABA_T Metabolized by SSA Succinic Semialdehyde GABA_T->SSA Increase_GABA Increased Synaptic GABA GABA_T->Increase_GABA Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversibly Inhibits Effect Anticonvulsant Effect Increase_GABA->Effect

Caption: Mechanism of action of Vigabatrin.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

InVitro_Workflow Start Start Prepare Prepare Reaction Mixture (Buffer, α-KG, SSADH, NADP+) Start->Prepare Add_Compound Add Test Compound / Controls to 96-well plate Prepare->Add_Compound Add_Enzyme Add GABA-T Enzyme & Pre-incubate Add_Compound->Add_Enzyme Initiate Initiate Reaction with GABA Add_Enzyme->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Analyze Calculate Reaction Rate & IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for GABA-T inhibition assay.

Conclusion

While the biological effects of this compound remain uncharacterized in publicly available literature, the extensive research on its parent compound, Vigabatrin, provides a solid framework for understanding the potential activity of related GABA-transaminase inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in the field of epilepsy and neurotransmitter modulation. Further studies are warranted to elucidate the specific in vitro and in vivo profile of Vigabatrin Impurity E to fully assess its pharmacological and toxicological significance.

References

Head-to-head comparison of different synthesis methods for 2-(2-Aminobut-3-enyl)malonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates and reference compounds is paramount. 2-(2-Aminobut-3-enyl)malonic acid, a known impurity of the anti-epileptic drug Vigabatrin, presents a synthetic challenge. This guide provides a head-to-head comparison of two distinct methods for its synthesis: a direct hydrolysis approach reported in the literature and a classical malonic ester synthesis strategy. This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method based on laboratory needs and available resources.

At a Glance: Comparison of Synthesis Methods

The two primary approaches for the synthesis of this compound are summarized below, highlighting key performance indicators.

ParameterMethod 1: Hydrolysis of Diethyl 2-(2-aminobut-3-enyl)malonateMethod 2: Malonic Ester Synthesis
Starting Materials Diethyl 2-(2-aminobut-3-enyl)malonate, Potassium HydroxideDiethyl malonate, N-Boc-4-bromo-1-buten-2-amine, Sodium Ethoxide, HCl
Number of Steps 13
Overall Yield Low (not explicitly quantified in literature)[1]Estimated at 60-70% (based on typical yields for similar transformations)
Purity Requires careful purification to remove inorganic salts[1]Requires chromatographic purification of intermediates
Key Advantages Fewer synthetic stepsPotentially higher overall yield, modular approach
Key Disadvantages Low yield, difficult purification[1]Longer synthetic sequence, requires preparation of a specific alkylating agent

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic approach, the following diagrams were generated.

Method1 start Diethyl 2-(2-aminobut-3-enyl)malonate reaction Hydrolysis (KOH, H2O) start->reaction product This compound reaction->product

Caption: Synthetic workflow for Method 1.

Method2 cluster_step1 Step 1: Alkylation cluster_step2 Step 2 & 3: Deprotection & Hydrolysis malonate Diethyl Malonate alkylation Alkylation (NaOEt, EtOH) malonate->alkylation alkyl_halide N-Boc-4-bromo-1-buten-2-amine alkyl_halide->alkylation intermediate1 Diethyl 2-(2-(N-Boc-amino)but-3-enyl)malonate alkylation->intermediate1 deprotection_hydrolysis Acid Hydrolysis (HCl, H2O, Heat) intermediate1->deprotection_hydrolysis final_product This compound deprotection_hydrolysis->final_product

Caption: Synthetic workflow for Method 2.

Experimental Protocols

Method 1: Hydrolysis of Diethyl 2-(2-aminobut-3-enyl)malonate

This method is based on the procedure described by Karumanchi et al. for the synthesis of Vigabatrin impurities.[1]

Step 1: Hydrolysis

  • To a solution of potassium hydroxide (3.2 g, 0.05 mol) in deionized water (5 mL), add diethyl 2-(2-aminobut-3-enyl)malonate (8 g, 0.05 mol) at ambient temperature.

  • Stir the reaction mixture at ambient temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Isolate the crude product by filtration.

  • Recrystallize the crude product from a mixture of water and a suitable organic solvent (e.g., methanol) to obtain the purified this compound.

Note: The original literature notes that the isolation of the product in a salt-free form is challenging and the yield is low.[1]

Method 2: Malonic Ester Synthesis

This proposed method follows a classical malonic ester synthesis route.

Step 1: Synthesis of Diethyl 2-(2-(N-Boc-amino)but-3-enyl)malonate

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.15 g, 0.05 mol) in absolute ethanol (50 mL).

  • To the sodium ethoxide solution, add diethyl malonate (8.0 g, 0.05 mol) dropwise at room temperature.

  • After the addition is complete, add a solution of N-Boc-4-bromo-1-buten-2-amine (13.2 g, 0.05 mol) in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield diethyl 2-(2-(N-Boc-amino)but-3-enyl)malonate.

Step 2 & 3: N-Boc Deprotection and Ester Hydrolysis

  • Dissolve the purified diethyl 2-(2-(N-Boc-amino)but-3-enyl)malonate in a mixture of concentrated hydrochloric acid and water.

  • Heat the reaction mixture to reflux for several hours to effect both the deprotection of the Boc group and the hydrolysis of the diethyl ester.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess acid.

  • The resulting crude product, this compound hydrochloride, can be further purified by recrystallization.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to its isoelectric point with a suitable base (e.g., pyridine or a dilute solution of sodium hydroxide), which will cause the product to precipitate.

  • Collect the precipitate by filtration and dry under vacuum.

Conclusion

The choice between these two synthetic methods for this compound will depend on the specific requirements of the researcher. The hydrolysis method (Method 1) offers a more direct route, which may be advantageous if the starting diethyl ester is readily available. However, the reported low yield and purification challenges are significant drawbacks.[1] The malonic ester synthesis (Method 2), while longer, provides a more controlled and potentially higher-yielding approach, which is beneficial when larger quantities or higher purity are required. The modularity of this method also allows for the synthesis of analogues by varying the alkylating agent. Researchers should carefully consider the trade-offs between the number of steps, overall yield, and purification complexity when selecting the optimal synthetic strategy.

References

Evaluating the Neuroprotective Potential of 2-(2-Aminobut-3-enyl)malonic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of 2-(2-Aminobut-3-enyl)malonic acid and its potential alternatives. Due to the limited publicly available data on the direct neuroprotective properties of this compound, this guide will draw comparisons based on its structural relationship to Vigabatrin (γ-vinyl GABA), a known GABA-transaminase (GABA-T) inhibitor with demonstrated neuroprotective effects. This analysis is supplemented with data from established neuroprotective agents, namely Memantine, a non-competitive NMDA receptor antagonist.

Mechanism of Action and Signaling Pathways

This compound (Presumed Mechanism)

As a structural analog of Vigabatrin, this compound is hypothesized to act as an irreversible inhibitor of GABA-transaminase (GABA-T). This enzyme is responsible for the degradation of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). By inhibiting GABA-T, the compound is expected to increase synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and counteracting excitotoxicity, a key mechanism of neuronal damage in various neurological disorders.

GABA_T_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_T GABA-Transaminase (GABA-T) GABA->GABA_T Degradation Vesicle Synaptic Vesicle GABA->Vesicle Storage SSA Succinic Semialdehyde GABA_T->SSA GABA_cleft GABA Vesicle->GABA_cleft Release Target_Compound This compound (or Vigabatrin) Target_Compound->GABA_T Inhibition GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binding Hyperpolarization Hyperpolarization (Inhibitory Signal) GABA_Receptor->Hyperpolarization Activation

Caption: Presumed signaling pathway of this compound.

Alternative: NMDA Receptor Antagonism (Memantine)

Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions such as stroke, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) and subsequent excitotoxic neuronal death. Memantine blocks the NMDA receptor channel, thereby preventing excessive Ca²⁺ influx and mitigating downstream neurotoxic cascades.

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binding Memantine Memantine Memantine->NMDA_Receptor Blockade Ca_influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Excitotoxicity Excitotoxicity (Neuronal Death) Ca_influx->Excitotoxicity Activation of Neurotoxic Cascades

Caption: Signaling pathway of NMDA receptor antagonist Memantine.

Comparative Performance Data

The following tables summarize the available quantitative data for Vigabatrin (as a proxy for this compound) and the alternative neuroprotective agent, Memantine.

Table 1: In Vivo Neuroprotective Efficacy in Stroke Models

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
Vigabatrin Rat, Lithium-Pilocarpine induced status epilepticus30 mg/kg/dayIntraperitonealPrevented sustained elevations of hippocampal glutamate levels.[1]
Memantine Mouse, 60 min reversible focal cerebral ischemia0.2 mg/kg/daySystemicSignificantly reduced lesion volume by 30-50% and improved behavioral outcomes.[2]
Memantine Mouse, 60 min reversible focal cerebral ischemia20 mg/kg/daySystemicSignificantly increased injury.[2]
Dizocilpine (MK-801) Rat, Middle Cerebral Artery Occlusion18.9 ng/ml (plasma)IV bolus + infusionReduced ischemic brain damage volume in the cerebral cortex by 60%.[3]

Table 2: In Vitro Neuroprotective Efficacy

CompoundCell ModelInsultConcentrationKey FindingsReference
Vigabatrin Cultured GABAergic neurons-25 µMSignificantly increased the release of endogenous GABA.[4]
GABA Agonists (Muscimol & Baclofen) OligodendrocytesAMPA-induced excitotoxicityNot specifiedExerted a protective role by alleviating damage.[5]
Idebenone (Antioxidant) Cultured cortical neuronsNMDA-induced excitotoxicityNot specifiedRescued cortical neurons even when applied 30 min after the insult.[6]

Experimental Protocols

1. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is a standard method for inducing focal cerebral ischemia to evaluate the efficacy of neuroprotective agents.

  • Animals: Healthy adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Males are often preferred to avoid the neuroprotective effects of estrogen.[2][7]

  • Anesthesia: Anesthesia is induced with isoflurane (e.g., 5% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.[7]

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A silicone-coated nylon monofilament (e.g., 4-0) is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[2][7]

    • The filament is left in place for a specific duration (e.g., 60 or 90 minutes for transient MCAO) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.[2][3]

  • Post-operative Care: Body temperature is maintained at 37°C throughout the procedure and recovery period using a heating pad.[7]

MCAO_Workflow start Start anesthesia Anesthetize Rat (e.g., Isoflurane) start->anesthesia incision Midline Cervical Incision anesthesia->incision expose_arteries Expose CCA, ECA, ICA incision->expose_arteries ligate_eca Ligate and Transect ECA expose_arteries->ligate_eca insert_filament Insert Filament into ECA Stump ligate_eca->insert_filament advance_filament Advance Filament to Occlude MCA insert_filament->advance_filament occlusion_period Occlusion Period (e.g., 60-90 min) advance_filament->occlusion_period withdraw_filament Withdraw Filament (Reperfusion) occlusion_period->withdraw_filament suture_incision Suture Incision withdraw_filament->suture_incision post_op_care Post-operative Monitoring (Temperature Control) suture_incision->post_op_care end End post_op_care->end

Caption: Experimental workflow for the MCAO model in rats.

2. Quantification of Infarct Volume

  • Tissue Preparation: 24 hours after MCAO, rats are euthanized, and the brains are rapidly removed and sliced into coronal sections (e.g., 2 mm thick).[2]

  • TTC Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white.[2]

  • Image Analysis: The stained sections are imaged, and the infarct area in each slice is measured using image analysis software (e.g., ImageJ).

  • Volume Calculation: The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. An edema correction is often applied to account for brain swelling.[7][8]

3. Neurobehavioral Assessment

A battery of behavioral tests is used to assess functional deficits and recovery after stroke.

  • Neurological Deficit Score: A composite score based on the evaluation of spontaneous activity, symmetry of movements, and climbing ability.[9]

  • Adhesive Removal Test: A piece of adhesive tape is placed on the contralateral paw, and the time to contact and remove the tape is recorded to assess sensorimotor neglect.[10]

  • Cylinder Test: The rat is placed in a transparent cylinder, and the frequency of contralateral versus ipsilateral forelimb use for wall exploration is quantified to assess forelimb asymmetry.[11]

  • Rotarod Test: Motor coordination and balance are assessed by measuring the time a rat can remain on a rotating rod.[11]

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, its structural similarity to Vigabatrin suggests a potential mechanism of action through the inhibition of GABA-T. This would theoretically provide neuroprotection by enhancing inhibitory neurotransmission and reducing excitotoxicity.

In comparison, NMDA receptor antagonists like Memantine have a more direct mechanism for preventing excitotoxic cell death and have demonstrated dose-dependent neuroprotective effects in preclinical stroke models. However, the therapeutic window and potential side effects of NMDA receptor antagonists remain a concern.

Further research is imperative to elucidate the specific neuroprotective profile of this compound. In vitro excitotoxicity assays and in vivo stroke models, as detailed in this guide, would be essential to validate its presumed mechanism of action and to quantify its neuroprotective efficacy relative to established agents. Such studies will be critical for determining its potential as a therapeutic candidate for neurological disorders characterized by neuronal loss.

References

Comparative Analysis of Vigabatrin and Its Impurities: A Toxicological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the side effect profiles of the antiepileptic drug Vigabatrin and its known impurities. While extensive data exists for the active pharmaceutical ingredient (API), toxicological information on its specific impurities is limited. This document summarizes the available data to aid researchers and drug development professionals in understanding the current landscape of Vigabatrin's safety profile.

Executive Summary

Vigabatrin is an effective antiepileptic medication, but its use is associated with significant side effects, most notably irreversible peripheral vision loss. The control of impurities in the drug product is critical to ensure its safety and efficacy. This guide outlines the known side effects of Vigabatrin and collates the currently available, albeit limited, toxicological data for its identified impurities. Due to a lack of direct comparative studies, this guide highlights the existing knowledge gaps and underscores the need for further research into the potential toxicity of Vigabatrin-related impurities.

Data Presentation

Table 1: Summary of Known Side Effects of Vigabatrin
System Organ ClassCommon Side EffectsSerious Adverse Reactions
Eye Disorders Blurred vision, nystagmus, diplopiaPermanent vision loss (peripheral field defects, "tunnel vision") , retinal toxicity, optic atrophy[1][2][3][4][5]
Nervous System Disorders Drowsiness, dizziness, fatigue, headache, tremor, paresthesia[1][2][4][5]Seizure worsening, status epilepticus, intramyelinic edema (in infants), peripheral neuropathy[2][3]
Psychiatric Disorders Agitation, confusion, depression, irritability, aggression[1][2][5]Suicidal ideation and behavior, psychosis[2][5]
General Disorders Weight gain, fatigue[2][5]-
Gastrointestinal Disorders Nausea, vomiting, abdominal pain-
Blood and Lymphatic System Disorders -Anemia[2]
Table 2: Identified Impurities of Vigabatrin and Available Toxicological Data
Impurity NameChemical NameCAS NumberAvailable Toxicity Data/Classification
Vigabatrin Impurity A (5RS)-5-Ethenylpyrrolidin-2-one7529-16-0No specific toxicity data found in the public domain.
Vigabatrin Impurity B (2E)-2-(2-Aminoethyl)but-2-enoic Acid1379504-35-4No specific toxicity data found in the public domain.
Vigabatrin Impurity C 5-Ethenyl-2-oxopyrrolidine-3-carboxamide71107-19-2No specific toxicity data found in the public domain.
Vigabatrin Impurity D 4-Aminobutanoic acid (GABA)56-12-2Generally considered a major inhibitory neurotransmitter in the CNS. High doses may have pharmacological effects.
Vigabatrin Impurity E 2-(2-aminobut-3-enyl)malonic acid1378466-25-1No specific toxicity data found in the public domain.
Vigabatrin Formyl Impurity N/AN/ANo specific toxicity data found in the public domain.
Potential Genotoxic Impurities 3,4-Dichlorobut-1-ene, 1,4-Dichlorobut-2-ene (cis and trans isomers)N/AClassified as potential genotoxic impurities based on their chemical structure.[6][7]
4-Aminohexanoic acid 4-Aminohexanoic acid60643-86-9Limited data available; a predicted acute toxicity (LD50) in rats is 1.4915 mol/kg.[8]
2,2'-oxo-5,5'-bispyrrolidinyl ether 2,2'-oxybis(5-pyrrolidinone)N/ANo specific toxicity data found in the public domain.

Experimental Protocols

General Workflow for Impurity Toxicological Assessment

G General Workflow for Impurity Toxicological Assessment cluster_0 Impurity Identification & Profiling cluster_1 Toxicological Assessment Drug Substance Synthesis Drug Substance Synthesis Impurity Profiling (HPLC, GC-MS) Impurity Profiling (HPLC, GC-MS) Drug Substance Synthesis->Impurity Profiling (HPLC, GC-MS) Generates Literature Search for Toxicity Data Literature Search for Toxicity Data Impurity Profiling (HPLC, GC-MS)->Literature Search for Toxicity Data Identified Impurities Stability Studies Stability Studies Stability Studies->Impurity Profiling (HPLC, GC-MS) Identifies Degradation Products In Silico Toxicity Prediction (QSAR) In Silico Toxicity Prediction (QSAR) Literature Search for Toxicity Data->In Silico Toxicity Prediction (QSAR) No Data Available Establishment of Permitted Daily Exposure (PDE) Establishment of Permitted Daily Exposure (PDE) Literature Search for Toxicity Data->Establishment of Permitted Daily Exposure (PDE) Sufficient Data Available Genotoxicity Assessment (e.g., Ames Test) Genotoxicity Assessment (e.g., Ames Test) In Silico Toxicity Prediction (QSAR)->Genotoxicity Assessment (e.g., Ames Test) Structural Alerts Further In Vivo/In Vitro Studies Further In Vivo/In Vitro Studies Genotoxicity Assessment (e.g., Ames Test)->Further In Vivo/In Vitro Studies Positive Result Further In Vivo/In Vitro Studies->Establishment of Permitted Daily Exposure (PDE) Provides Data For Setting Specification Limits Setting Specification Limits Establishment of Permitted Daily Exposure (PDE)->Setting Specification Limits G Mechanism of Action of Vigabatrin Vigabatrin Vigabatrin GABA-Transaminase (GABA-T) GABA-Transaminase (GABA-T) Vigabatrin->GABA-Transaminase (GABA-T) Irreversibly Inhibits GABA Breakdown GABA Breakdown GABA-Transaminase (GABA-T)->GABA Breakdown Catalyzes Increased GABA Levels in Brain Increased GABA Levels in Brain GABA Breakdown->Increased GABA Levels in Brain Prevents Suppression of Neuronal Hyperexcitability Suppression of Neuronal Hyperexcitability Increased GABA Levels in Brain->Suppression of Neuronal Hyperexcitability Leads to Retinal Toxicity (Potential Mechanism) Retinal Toxicity (Potential Mechanism) Increased GABA Levels in Brain->Retinal Toxicity (Potential Mechanism) May Contribute to Antiepileptic Effect Antiepileptic Effect Suppression of Neuronal Hyperexcitability->Antiepileptic Effect Results in

References

Safety Operating Guide

Personal protective equipment for handling 2-(2-Aminobut-3-enyl)malonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for handling 2-(2-Aminobut-3-enyl)malonic Acid in a laboratory setting. The following procedures are based on the known hazards of the structurally similar compound, malonic acid, and are intended for use by trained research, scientific, and drug development professionals.

Immediate Safety Information

Hazard Identification and Precautions:

This compound is classified as a substance that can cause serious eye damage.[1][2] Symptoms of exposure may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.

Emergency Procedures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[2][3] Contaminated clothing should be removed and washed before reuse.[1][2]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[2][3] Seek immediate medical attention.[2][3]

  • Ingestion: Rinse the mouth thoroughly with water.[2] Do not induce vomiting. Seek immediate medical attention.[2][3]

Operational Plan: Handling and Storage

Personal Protective Equipment (PPE):

A comprehensive set of personal protective equipment is mandatory to ensure safety when handling this compound.

PPE CategorySpecific Requirements
Eye/Face Protection Safety glasses with side-shields or goggles are required.[2] A face shield may be necessary for splash-prone procedures.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective clothing are mandatory.[2] Avoid skin contact with used gloves.[2]
Respiratory Protection For procedures that may generate dust, use a NIOSH (US) or EN 166 (EU) approved respirator.[2]

Engineering Controls and Storage:

Proper laboratory ventilation and storage are critical for minimizing exposure risk.

Control/Storage ParameterGuideline
Ventilation Use in a well-ventilated area. Local exhaust ventilation or a chemical fume hood should be used to keep airborne levels below exposure limits.[3]
Storage Conditions Store in a cool, dry, and well-ventilated place.[1][3] Keep the container tightly closed.[1][3] This substance is moisture-sensitive and should be stored under argon.[1]
Incompatible Materials Avoid contact with bases, oxidizing agents, and reducing agents.[2]

Disposal Plan

Waste Management:

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused/Expired Chemical Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1][2]
Contaminated Materials Items such as gloves, filter paper, and empty containers should be collected in a designated, labeled hazardous waste container for proper disposal. Avoid generating dust during cleanup.[1][2]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Enclosure B->C D Perform Experiment in Fume Hood C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste via Approved Channels F->G

Standard Laboratory Workflow for Chemical Handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.